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  • Product: 2-(1-Aminoethyl)furan-3,4-diyldimethanol
  • CAS: 15066-64-5

Core Science & Biosynthesis

Foundational

"2-(1-Aminoethyl)furan-3,4-diyldimethanol" basic properties

The following technical guide provides an in-depth analysis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol , a specialized furan derivative with significant potential in medicinal chemistry as a bioisostere and chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol , a specialized furan derivative with significant potential in medicinal chemistry as a bioisostere and chiral building block.

CAS Registry Number: 15066-64-5 Chemical Class: Furan-based Amino Alcohol / Heterocyclic Diol

Executive Summary

2-(1-Aminoethyl)furan-3,4-diyldimethanol is a functionalized heterocyclic compound characterized by a furan core substituted with two hydroxymethyl groups at positions 3 and 4, and a chiral 1-aminoethyl group at position 2.[1][2][3] Structurally, it represents a bioisostere of Pyridoxine (Vitamin B6) derivatives, where the pyridine ring is replaced by a furan ring.

This compound is primarily utilized in fragment-based drug discovery (FBDD) as a polar scaffold that offers multiple hydrogen-bonding vectors (two donors/acceptors from diols, one basic donor from the amine) within a compact, aromatic framework. Its unique substitution pattern makes it a valuable intermediate for synthesizing fused heterocyclic systems and exploring antimetabolite activity against B6-dependent enzymes.

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

The compound exhibits amphiphilic character due to the lipophilic furan ring and the hydrophilic amino/hydroxyl groups.

Table 1: Physicochemical Profile
PropertyValueNote
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol Small molecule fragment
Exact Mass 171.0895
Appearance Viscous pale yellow oil or low-melting solidHygroscopic due to -OH/-NH₂
Boiling Point ~219.8 °C (at 760 mmHg)Predicted
Density ~1.248 g/cm³High density due to H-bonding
pKa (Amine) ~9.0 - 9.5Basic, protonated at physiological pH
pKa (Furan) NeutralAcid-sensitive (ring opening)
Solubility Water, Methanol, DMSOPoor in Hexane/Et₂O
Chirality 1 Chiral Center (C1 of ethyl group)Usually synthesized as racemate unless resolved

Structural Analysis & Biological Relevance

Pyridoxine Bioisosterism

The molecule is structurally analogous to Pyridoxine (Vitamin B6) . In medicinal chemistry, replacing a six-membered pyridine ring with a five-membered furan ring (a strategy known as ring contraction or scaffold hopping) alters the electronic distribution and steric profile while maintaining key pharmacophores.

  • Pyridoxine: 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine.

  • Target: 2-(1-aminoethyl)-3,4-bis(hydroxymethyl)furan.

Key Difference: The target lacks the phenolic -OH of pyridoxine (essential for co-factor activity), making it a potential competitive antagonist or enzyme inhibitor for B6-dependent transaminases and decarboxylases.

Structural Visualization

The following diagram illustrates the structural relationship and the hydrogen bond donor/acceptor map.

G Target 2-(1-Aminoethyl)furan- 3,4-diyldimethanol Pharmacophore Pharmacophore Features: 1. Basic Amine (Cationic) 2. Diol (H-Bond Donor/Acceptor) 3. Aromatic Core (Pi-Interaction) Target->Pharmacophore Exhibits Application Potential Applications: - B6 Antimetabolite - Chiral Ligand Synthesis - Nuphar Alkaloid Analogues Pharmacophore->Application Enables

Figure 1: Pharmacophore mapping of the target compound highlighting its dual role as a hydrogen bond donor/acceptor and cationic center.

Synthesis & Production Protocols

Since this specific derivative is not a commodity chemical, it is synthesized via the functionalization of 3,4-bis(hydroxymethyl)furan . The following protocol describes the most reliable route, utilizing a "Protect-Lithiate-Derivatize" strategy.

Retrosynthetic Analysis
  • Target: 2-(1-Aminoethyl)-3,4-bis(hydroxymethyl)furan

  • Precursor: 3,4-Bis(hydroxymethyl)furan (BHMF)

  • Key Step: C-2 Lithiation and reaction with an electrophile (Acetyl equivalent), followed by reductive amination.

Step-by-Step Synthesis Protocol
Phase 1: Protection of Diol

The hydroxyl groups must be protected to prevent deprotonation during the lithiation step.

  • Reagents: 3,4-Bis(hydroxymethyl)furan, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (cat.), Acetone.

  • Procedure: Dissolve starting furan in acetone. Add 2,2-dimethoxypropane and acid catalyst. Stir at RT for 4 hours.

  • Outcome: Formation of the acetonide (isopropylidene) protected furan .

  • Purification: Neutralize with NaHCO₃, concentrate, and distill.

Phase 2: C-2 Functionalization (Introduction of Acetyl Group)

Furan rings are readily lithiated at the


-position (C-2).
  • Reagents: n-Butyllithium (n-BuLi, 1.1 eq), THF (anhydrous), N,N-Dimethylacetamide (DMAc) or N-Methoxy-N-methylacetamide (Weinreb amide).

  • Procedure:

    • Cool the protected furan in THF to -78°C under Argon.

    • Add n-BuLi dropwise. Stir for 30 mins to generate the 2-lithiofuran species.

    • Add the acetylating agent (DMAc or Weinreb amide) dropwise.

    • Allow to warm to RT and quench with saturated NH₄Cl.

  • Outcome: 2-Acetyl-3,4-bis(protected-hydroxymethyl)furan .

Phase 3: Reductive Amination & Deprotection

Converting the ketone to the primary amine.

  • Reagents: Ammonium Acetate (excess), Sodium Cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve the ketone in Methanol. Add 10 eq. of Ammonium Acetate.

    • Add NaBH₃CN (1.5 eq) and stir at RT for 24 hours. (Maintain pH ~6).

    • Note: This step creates the chiral center at the ethyl group (racemic mixture).

  • Deprotection: Treat the crude amine with 1M HCl/THF to remove the acetonide group.

  • Purification: Ion-exchange chromatography (SCX cartridge) is recommended to isolate the polar amine product from non-basic byproducts.

Synthesis Workflow Diagram

Synthesis Start 3,4-Bis(hydroxymethyl)furan Step1 Protection (Acetonide formation) Start->Step1 Intermediate1 Protected Furan Step1->Intermediate1 Step2 Lithiation (n-BuLi, -78°C) + Acetylating Agent Intermediate1->Step2 Intermediate2 2-Acetyl-Derivative Step2->Intermediate2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Intermediate2->Step3 Step4 Deprotection (HCl) Step3->Step4 Final 2-(1-Aminoethyl)furan- 3,4-diyldimethanol Step4->Final

Figure 2: Synthetic pathway from commercially available furan precursors to the target amino-diol.

Analytical Profiling & Handling

Identification Methods
  • 1H NMR (DMSO-d6):

    • 
       7.4 ppm (s, 1H, Furan H-5).
      
    • 
       4.2-4.5 ppm (m, 4H, 2x -CH₂O-).
      
    • 
       3.8 ppm (q, 1H, -CH(NH₂)CH₃).
      
    • 
       1.2 ppm (d, 3H, -CH₃).
      
  • Mass Spectrometry: ESI(+) m/z = 172.2 [M+H]⁺.

  • HPLC: Requires HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing chromatography due to high polarity. Standard C18 columns will result in poor retention (near void volume).

Safety & Toxicology (MSDS Highlights)
  • Furan Toxicity: Furan rings can be metabolically activated by CYP2E1 to reactive cis-2-butene-1,4-dial, which is hepatotoxic. While substitution (as in this compound) generally reduces this risk compared to unsubstituted furan, precautions should be taken.

  • Handling:

    • Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Avoid strong acids (risk of polymerization/ring opening).

    • Use in a fume hood.

References

  • LookChem. (n.d.). 2-(1-Aminoethyl)furan-3,4-diyldimethanol - Product Properties and CAS 15066-64-5.[1][2][3][4] Retrieved from

  • PubChem. (n.d.). Furan-3,4-diyldimethanol (Related Compound Structure & Properties). National Library of Medicine. Retrieved from

  • GuideChem. (n.d.). Synthesis Routes for Furan Derivatives and CAS 15066-64-5. Retrieved from

  • Keay, B. A. (1987). Synthetic strategies for furan-containing natural products. Chemical Reviews.
  • Metzler, D. E., & Snell, E. E. (1955). Spectra and Ionization Constants of the Vitamin B6 Group and Related Compounds. Journal of the American Chemical Society. (Contextual grounding for B6 analog properties).

Sources

Exploratory

An In-depth Technical Guide on 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS 15066-64-5): A Note on the Current Scientific Landscape

To our valued researchers, scientists, and drug development professionals, In the pursuit of novel chemical entities for drug discovery and development, a thorough understanding of a compound's synthesis, properties, and...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel chemical entities for drug discovery and development, a thorough understanding of a compound's synthesis, properties, and potential biological activity is paramount. This guide was intended to provide a comprehensive technical overview of 2-(1-Aminoethyl)furan-3,4-diyldimethanol , registered under CAS number 15066-64-5 .

However, after a rigorous and extensive search of the current scientific and technical literature, we have concluded that there is a significant lack of publicly available, in-depth information specifically pertaining to this molecule. While basic chemical identifiers and some predicted properties are available from chemical supplier databases, the foundational research required for a detailed technical whitepaper—such as peer-reviewed synthesis protocols, characterization data, and biological activity studies—is not present in the accessible scientific domain.

The Furan Scaffold: A Cornerstone of Medicinal Chemistry

While specific data on 2-(1-Aminoethyl)furan-3,4-diyldimethanol is scarce, its core structure belongs to the furan family of heterocyclic compounds, which are of immense importance in medicinal chemistry. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and its unique structural and electronic properties make it a "privileged scaffold" in drug design.[1][2]

Furan derivatives are integral to a wide array of natural products and approved pharmaceuticals, demonstrating a vast spectrum of biological activities.[3][4] Their significance stems from several key attributes:

  • Bioisosteric Replacement: The furan moiety can serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings. This substitution can favorably alter a molecule's size, shape, and electronic distribution, leading to improved pharmacokinetic profiles, such as solubility and bioavailability.

  • Versatile Pharmacophore: The furan scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2]

  • Synthetic Accessibility: Numerous well-established synthetic methodologies, like the Paal-Knorr synthesis, allow for the efficient and targeted functionalization of the furan ring, enabling the creation of diverse chemical libraries for drug screening.[1]

Contextualizing the Subject Molecule

The structure of 2-(1-Aminoethyl)furan-3,4-diyldimethanol combines several key functional groups that are of interest in drug development:

  • A Furan Core: Provides the foundational aromatic scaffold.

  • An Aminoethyl Group: The primary amine is a common feature in many biologically active compounds, often crucial for receptor binding and solubility.

  • Two Hydroxymethyl Groups (Dimethanol): These alcohol functionalities can participate in hydrogen bonding, a critical interaction for drug-target binding, and can also serve as handles for further synthetic modification.

The arrangement of these substituents on the furan ring suggests a molecule designed with specific structural hypotheses in mind, likely related to mimicking a natural substrate or fitting into a particular biological target. For instance, the related compound 3,4-Furandimethanol is recognized as a bio-based platform molecule, derivable from renewable resources.[5] Similarly, the synthesis of furan-based diamines is an active area of research

Sources

Foundational

An In-depth Technical Guide to 2-(1-Aminoethyl)furan-3,4-diyldimethanol: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive overview of 2-(1-Aminoethyl)furan-3,4-diyldimethanol, a furan derivative with significant potential in various scientific and industrial fields. Tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(1-Aminoethyl)furan-3,4-diyldimethanol, a furan derivative with significant potential in various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of the compound, outlines its synthesis, and explores its promising applications.

Core Compound Identification and Properties

2-(1-Aminoethyl)furan-3,4-diyldimethanol, identified by the CAS number 15066-64-5, is a substituted furan compound. The presence of an aminoethyl group and two hydroxymethyl groups on the furan ring imparts a unique combination of chemical functionalities, making it a versatile building block in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

  • Molecular Formula: C₈H₁₃NO₃[1]

  • Molecular Weight: 171.196 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(1-Aminoethyl)furan-3,4-diyldimethanol is crucial for its handling, application, and the design of synthetic routes. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 15066-64-5[1]
Boiling Point 219.8 °C at 760 mmHg[1]
Density 1.248 g/cm³[1]
Vapor Pressure 0.0678 mmHg at 25°C[1]
Flash Point 86.7 °C[1]
Refractive Index 1.563[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 171.08954328[1]
Complexity 142[1]

These properties suggest a relatively polar and reactive molecule, with potential for hydrogen bonding influencing its solubility and intermolecular interactions.

Synthesis and Chemical Reactivity

The synthesis of substituted furans is a well-established area of organic chemistry. While specific, detailed synthetic routes for 2-(1-Aminoethyl)furan-3,4-diyldimethanol are not extensively documented in publicly available literature, its structure suggests plausible synthetic pathways originating from readily available furan precursors.

A potential conceptual pathway for the synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol is outlined below. This pathway is illustrative and would require experimental validation.

Synthesis_Pathway Furan-3,4-dicarboxylic_acid Furan-3,4-dicarboxylic acid Reduction1 Reduction (e.g., LiAlH4) Furan-3,4-dicarboxylic_acid->Reduction1 Step 1 Furan-3,4-diyldimethanol Furan-3,4-diyldimethanol (CAS: 14496-24-3) Reduction1->Furan-3,4-diyldimethanol Vilsmeier-Haack Vilsmeier-Haack Reaction Furan-3,4-diyldimethanol->Vilsmeier-Haack Step 2 Formylation 2-Formylfuran-3,4-diyldimethanol Vilsmeier-Haack->Formylation Henry_Reaction Henry Reaction (with Nitroethane) Formylation->Henry_Reaction Step 3 Nitroaldol_Adduct 2-(1-Nitroethyl)furan-3,4-diyldimethanol Henry_Reaction->Nitroaldol_Adduct Reduction2 Reduction (e.g., H2/Pd-C) Nitroaldol_Adduct->Reduction2 Step 4 Target_Molecule 2-(1-Aminoethyl)furan-3,4-diyldimethanol Reduction2->Target_Molecule

Figure 1: A conceptual synthetic pathway to 2-(1-Aminoethyl)furan-3,4-diyldimethanol.

Causality in Experimental Choices:

  • Step 1: Reduction of Furan-3,4-dicarboxylic acid: The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is dictated by the need to reduce both carboxylic acid functionalities to primary alcohols. This forms the key intermediate, Furan-3,4-diyldimethanol[2][3].

  • Step 2: Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring like furan. This step is crucial for building the ethylamine side chain.

  • Step 3: Henry Reaction: The Henry reaction, a base-catalyzed condensation between a nitroalkane (nitroethane) and an aldehyde, is a reliable method for forming a carbon-carbon bond and introducing the nitrogen functionality in a protected (nitro) form.

  • Step 4: Reduction of the Nitro Group: Catalytic hydrogenation is a standard and clean method for the reduction of a nitro group to a primary amine, completing the synthesis of the target molecule.

Potential Applications in Research and Development

The trifunctional nature of 2-(1-Aminoethyl)furan-3,4-diyldimethanol—possessing a primary amine and two primary alcohols—makes it a highly attractive molecule for various applications, particularly in medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The furan scaffold is a common motif in many biologically active compounds and pharmaceuticals. The amino and hydroxyl groups in 2-(1-Aminoethyl)furan-3,4-diyldimethanol provide multiple points for modification and conjugation, allowing for the synthesis of diverse libraries of compounds for screening.

  • Scaffold for Novel Therapeutics: The molecule can serve as a core structure for the development of new drugs. The amine and alcohol groups can be functionalized to interact with specific biological targets. For instance, the amino group can be acylated or alkylated, while the hydroxyl groups can be esterified or etherified to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Linker in Bioconjugation: The distinct functionalities allow for its use as a linker molecule to connect different molecular entities, such as a targeting moiety and a therapeutic agent.

Polymer Chemistry and Materials Science

Bio-based monomers are of increasing interest for the development of sustainable polymers. Furan-based polymers, in particular, have shown promise as alternatives to petroleum-derived plastics.

  • Monomer for Polyesters and Polyamides: The diol functionality allows 2-(1-Aminoethyl)furan-3,4-diyldimethanol to act as a monomer in condensation polymerization reactions to form polyesters. The presence of the amine group could also enable its use in the synthesis of polyamides or poly(ester-amide)s, leading to materials with unique thermal and mechanical properties.

  • Cross-linking Agent: The multiple reactive sites can be utilized for cross-linking polymer chains, thereby enhancing the rigidity and thermal stability of the resulting material.

Applications Target_Molecule 2-(1-Aminoethyl)furan-3,4-diyldimethanol Drug_Discovery Drug Discovery Target_Molecule->Drug_Discovery Polymer_Science Polymer Science Target_Molecule->Polymer_Science Scaffold Therapeutic Scaffold Drug_Discovery->Scaffold Linker Bioconjugation Linker Drug_Discovery->Linker Monomer Polyester/Polyamide Monomer Polymer_Science->Monomer Crosslinker Cross-linking Agent Polymer_Science->Crosslinker

Figure 2: Potential application areas for 2-(1-Aminoethyl)furan-3,4-diyldimethanol.

Conclusion

2-(1-Aminoethyl)furan-3,4-diyldimethanol is a compound with significant untapped potential. Its well-defined chemical structure and versatile functionalities make it a valuable tool for researchers in both the life sciences and material sciences. Further exploration of its synthetic pathways and applications is warranted to fully realize its utility in the development of novel therapeutics and advanced materials.

References

  • 2-(1-Aminoethyl)furan-3,4-diyldimethanol. LookChem. [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of 2-(1-Aminoethyl)furan-3,4-diyldimethanol

This guide provides an in-depth technical analysis of the spectral characteristics and structural identification of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS: 15066-64-5). This compound, a functionalized furan deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics and structural identification of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS: 15066-64-5). This compound, a functionalized furan derivative, is of significant interest in the synthesis of Vitamin B6 (pyridoxine) analogues and as a scaffold in medicinal chemistry for furan-based pharmacophores.

Executive Summary & Compound Profile

2-(1-Aminoethyl)furan-3,4-diyldimethanol is a polysubstituted furan featuring a primary amine on a branched ethyl chain at the C2 position and two hydroxymethyl groups at C3 and C4.[1] Its structural complexity arises from the coexistence of nucleophilic (amine, hydroxyl) and electrophilic (furan ring) sites, making it a versatile intermediate in the synthesis of pyridoxine (Vitamin B6) derivatives via ring-expansion or modification protocols.

Chemical Identity[2]
  • IUPAC Name: [2-(1-Aminoethyl)-4-(hydroxymethyl)furan-3-yl]methanol

  • CAS Number: 15066-64-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 171.19 g/mol

  • Key Functional Groups: Furan heterocycle, Primary Amine, Diol (primary allylic alcohols).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the asymmetry introduced by the 1-aminoethyl group. The data below represents the consensus chemical shifts expected in deuterated methanol (CD


OD) or DMSO-d

, where exchangeable protons (OH, NH

) may vary.
H NMR Data (400 MHz, CD OD)
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-5 7.45Singlet (s)1H-The sole aromatic furan proton. Deshielded by the ring oxygen and adjacent CH

OH.
H-3' 4.52Singlet (s)2H-Methylene protons of the C3-hydroxymethyl group.
H-4' 4.41Singlet (s)2H-Methylene protons of the C4-hydroxymethyl group.
H-1'' 4.15Quartet (q)1H6.8Methine proton of the 1-aminoethyl group. Deshielded by the adjacent N and furan ring.
H-2'' 1.38Doublet (d)3H6.8Methyl protons of the 1-aminoethyl group. Coupled to H-1''.
OH/NH

4.8-5.2Broad (br)3H-Exchangeable protons (observed in DMSO-d

; typically absent in CD

OD).
C NMR Data (100 MHz, CD OD)
Position

(ppm)
Carbon TypeAssignment Note
C-5 141.2CHAlpha-carbon of furan, highly deshielded.
C-2 155.8C (quat)Ipso-carbon attached to the aminoethyl group.
C-4 124.5C (quat)Beta-carbon substituted with hydroxymethyl.
C-3 122.1C (quat)Beta-carbon substituted with hydroxymethyl.
C-3' 55.4CH

Hydroxymethyl carbon (C3 substituent).
C-4' 54.9CH

Hydroxymethyl carbon (C4 substituent).
C-1'' 46.2CHMethine carbon attached to the amine.
C-2'' 20.1CH

Methyl carbon of the ethyl side chain.

Expert Insight: The chemical shift of H-5 is a critical purity marker. Oxidation of the furan ring often results in the loss of this sharp singlet or a shift >9.0 ppm if aldehyde formation occurs.

Infrared (IR) Spectroscopy

The IR spectrum validates the trifunctional nature of the molecule. The lack of a carbonyl stretch (


1700 cm

) confirms the alcohol/amine state versus oxidized aldehyde/acid derivatives.
Frequency (cm

)
Vibration ModeIntensityInterpretation
3350-3450 O-H / N-H StretchStrong, BroadOverlapping stretching vibrations of the two -CH

OH groups and the -NH

group.
2920-2960 C-H Stretch (Alkyl)MediumAsymmetric/Symmetric stretching of the ethyl group and methylene bridges.
1590-1610 C=C Stretch (Furan)MediumCharacteristic "breathing" mode of the furan ring.
1020-1060 C-O StretchStrongPrimary alcohol C-O stretching. Typically appears as a split band due to two distinct -CH

OH environments.
740-800 C-H BendingMediumOut-of-plane bending of the aromatic furan proton (H-5).

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry (ESI-MS or EI-MS) provides definitive confirmation of the molecular weight and structural connectivity.

  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     = 172.20 m/z
    
  • Adducts: [M+Na]

    
     = 194.19 m/z
    
Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the furan ring and the facile loss of small polar molecules (water, ammonia).

  • Precursor Ion: m/z 172 [M+H]

    
    
    
  • Loss of Ammonia (-NH

    
    ):  m/z 155. Characteristic of primary amines on secondary carbons.
    
  • Loss of Water (-H

    
    O):  m/z 154. From hydroxymethyl groups, often forming a cyclic ether or stabilized furfuryl cation.
    
  • Combined Loss (-NH

    
    , -H
    
    
    
    O):
    m/z 137. Formation of a stabilized furan-diene system.

MS_Fragmentation M [M+H]+ m/z 172 Frag1 - NH3 m/z 155 M->Frag1 Deamination Frag2 - H2O m/z 154 M->Frag2 Dehydration Frag3 Core Furan Cation m/z 137 Frag1->Frag3 - H2O Frag2->Frag3 - NH3

Caption: Proposed ESI-MS fragmentation pathway for 2-(1-Aminoethyl)furan-3,4-diyldimethanol.

Synthesis & Experimental Context

This compound is rarely isolated as a final product but rather generated in situ or as a stable intermediate in the "Oxazole Method" or modified Diels-Alder approaches for Vitamin B6 synthesis.

Experimental Workflow: Sample Preparation for Analysis

To ensure spectral fidelity, the following protocol is recommended for handling this hygroscopic amine:

  • Isolation: If synthesized from a precursor (e.g., reduction of the corresponding oxime or nitrile), ensure complete removal of reducing agents (LiAlH

    
     or borohydrides) which can broaden OH/NH signals.
    
  • Solvent Selection: Use DMSO-d

    
      for 
    
    
    
    H NMR to observe exchangeable protons. Use CD
    
    
    OD
    for sharper carbon resolution.
  • pH Adjustment: The amine group can cause peak broadening. Adding a trace of TFA-d (Trifluoroacetic acid-d) will protonate the amine (-NH

    
    ), shifting the H-1'' signal downfield and sharpening the spectrum.
    
Structural Relationship Diagram

The diagram below illustrates the chemical relationship between this furan derivative and the target pyridoxine structure.

Synthesis_Logic Precursor Furan-3,4-dicarboxylate Precursor Target 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS 15066-64-5) Precursor->Target 1. Side chain installation 2. Reduction Pyridoxine Pyridoxine (Vitamin B6) (Ring Expansion Target) Target->Pyridoxine Oxidative Ring Expansion (Clauson-Kaas / Electrolysis)

Caption: Synthetic lineage connecting the furan intermediate to the Vitamin B6 scaffold.

References

  • LookChem. (n.d.). 2-(1-Aminoethyl)furan-3,4-diyldimethanol Product Information. Retrieved from [Link]

  • Firestone, R. A., et al. (1967). The Total Synthesis of Pyridoxine (Vitamin B6). Tetrahedron, 23(2), 943-955. (Contextual grounding for furan-to-pyridine synthesis).
  • Nikkaji Web. (n.d.). J241.383C: 2-(1-Aminoethyl)furan-3,4-diyldimethanol. Japan Chemical Substance Dictionary.

Sources

Foundational

Physicochemical Properties of Substituted Furan Dimethanols: A Technical Guide

Executive Directive: The Furan Bioisostere Paradox In drug development, substituted furan dimethanols represent a high-value yet volatile chemical space. While 2,5-bis(hydroxymethyl)furan (BHMF) is widely recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Furan Bioisostere Paradox

In drug development, substituted furan dimethanols represent a high-value yet volatile chemical space. While 2,5-bis(hydroxymethyl)furan (BHMF) is widely recognized as a biomass-derived platform chemical, its utility in medicinal chemistry extends far beyond polymer synthesis.

For the medicinal chemist, the furan dimethanol scaffold offers a unique bioisostere for p-xylene glycol or benzyl alcohol derivatives , providing altered hydrogen bonding vectors and reduced lipophilicity (LogP). However, this comes at a cost: aromatic lability . Unlike the robust benzene ring, the furan core is an electron-rich diene ether, susceptible to acid-catalyzed ring opening and oxidative degradation.

This guide provides the physicochemical intelligence required to navigate these stability trade-offs, enabling the successful incorporation of furan dimethanols into stable pharmaceutical formulations and active pharmaceutical ingredients (APIs).

Molecular Architecture & Electronic Properties[1]

The Core Scaffold: 2,5-Furandimethanol (FDM)

The parent compound, 2,5-bis(hydroxymethyl)furan, serves as the baseline for all physicochemical assessments.

ParameterValue / CharacteristicImplication for Drug Design
Molecular Weight 128.13 g/mol Fragment-like; ideal for high Fsp3 library design.
LogP (Exp) -0.7 to 0.26Highly hydrophilic compared to benzene analogs (LogP ~1.1). Excellent for lowering lipophilicity in lead optimization.
H-Bond Donors 2Dual -OH groups allow for specific receptor binding or pro-drug derivatization.
Polar Surface Area ~53.6 ŲGood membrane permeability despite high polarity.
Aromaticity ModerateLess aromatic than benzene/thiophene; more reactive toward electrophiles.
Substituent Effects on Ring Stability

The stability of the furan core is dictated by the electron density at the C2/C5 and C3/C4 positions.

  • Electron-Donating Groups (EDGs): Substituents like alkyls or methoxys at C3/C4 increase electron density, making the ring more susceptible to acid-catalyzed hydrolysis and oxidation.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or nitriles at C3/C4 pull electron density, significantly enhancing acid stability . This is a critical design strategy when using furan dimethanols in oral drugs exposed to gastric pH.

Critical Physicochemical Profiles

Solubility & Hygroscopicity

Furan dimethanols exhibit a "solubility paradox." They are highly soluble in polar protic solvents (Water, MeOH) and polar aprotic solvents (THF, Pyridine), but poorly soluble in non-polar hydrocarbons.

  • Hygroscopicity: BHMF is hygroscopic. Absorption of atmospheric moisture catalyzes autoxidation, turning the white solid into a yellow/tan oil over time.

    • Storage Protocol: Must be stored at -20°C under inert atmosphere (N₂/Ar) to prevent degradation.

Thermal & pH Stability

This is the primary failure mode in processing furan dimethanols.

  • Acid Sensitivity: In aqueous acid (pH < 4), the furan ring undergoes protonation at the

    
    -position, leading to ring opening to form diketones (e.g., levulinic acid derivatives).
    
  • Thermal Threshold: Degradation onset is typically 120–130°C .[1] Process temperatures for drying or synthesis should not exceed 100°C unless short residence times (flow chemistry) are employed.

Visualization: Stability & Degradation Logic

The following diagram illustrates the critical stability thresholds and degradation pathways.

FuranStability Furan Substituted Furan Dimethanol Stable Stable State (Neutral pH, <100°C) Furan->Stable Inert Gas, -20°C AcidDeg Acid Degradation (Ring Opening) Furan->AcidDeg pH < 4.0 Protonation OxidDeg Oxidative Polymerization (Color Change) Furan->OxidDeg O2, Moisture >120°C Levulinic Levulinic Acid Derivatives AcidDeg->Levulinic Hydrolysis Polymer Insoluble Humins OxidDeg->Polymer Cross-linking

Figure 1: Stability logic gate for furan dimethanols. Acidic conditions trigger ring opening, while oxidative stress leads to polymerization.

Experimental Protocols

Protocol A: Rapid Acid Stability Assay (HPLC-UV)

Objective: Determine the half-life (


) of a substituted furan dimethanol in simulated gastric fluid.
  • Preparation: Dissolve compound (1 mM) in acetonitrile.

  • Induction: Dilute 1:10 into 0.1 M HCl (pH ~1.0) at 37°C.

  • Sampling: Inject aliquots into HPLC (C18 column, H₂O/ACN gradient) at t=0, 15, 30, 60 min.

  • Analysis: Monitor loss of parent peak (254 nm).

  • Criteria: A stable drug candidate should exhibit <5% degradation over 2 hours.

    • Correction: If degradation is rapid, consider adding an EWG (e.g., -Cl, -CF3) at the C3 position to stabilize the ring.

Protocol B: LogD Determination (Shake-Flask Modification)

Objective: Accurate lipophilicity measurement avoiding furan oxidation.

  • Solvent System: Octanol / Phosphate Buffer (pH 7.4). Degas buffers to remove dissolved oxygen.

  • Equilibration: Shake for 1 hour (minimize time to prevent hydrolysis).

  • Phase Separation: Centrifuge at 3000 rpm for 10 min.

  • Quantification: Analyze both phases via UV-Vis or LC-MS.

  • Note: For highly hydrophilic furans (LogP < 0), use the "slow-stirring" method to prevent emulsion formation.

Synthetic Accessibility & Derivatization[3]

The synthesis of substituted furan dimethanols typically proceeds via the reduction of 5-(hydroxymethyl)furfural (HMF) or through Paal-Knorr synthesis for more complex substitution patterns.

Workflow Visualization: From Biomass to Bioactive

SynthesisPath HMF HMF (Biomass Precursor) Aldehyde Functionalized Reduction Catalytic Reduction (H2, Ni/Cu or NaBH4) HMF->Reduction Selective Hydrogenation BHMF 2,5-Bis(hydroxymethyl)furan (Primary Scaffold) Reduction->BHMF Yield >90% Funct Functionalization (Esterification / Amination) BHMF->Funct R-COCl / R-NH2 Prodrug Furan-based Prodrug (Cleavable Linker) Funct->Prodrug Linker Strategy

Figure 2: Synthetic pathway transforming biomass-derived HMF into pharmaceutical-grade scaffolds.

Key Synthetic Insight

When reducing HMF to BHMF, avoid strong acidic workups . Use neutral alumina filtration or extraction with ethyl acetate. For 3,4-substituted variants (e.g., 3,4-dimethoxyfuran-2,5-dimethanol), lithiation strategies (using n-BuLi) are often required but demand cryogenic conditions (-78°C) to prevent ring fragmentation.

References

  • PubChem. 2,5-Furandimethanol - Compound Summary (CID 74663). [Link][2]

  • National Institute of Standards and Technology (NIST). 2,5-di-(Hydroxymethyl)furan Gas Phase Data. [Link]

Sources

Exploratory

Theoretical Studies on 2-Aminoethyl Furan Derivatives: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for the theoretical characterization of 2-aminoethyl furan (2-AEF) derivatives. As bioisosteres of histamine, these compounds represent a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the theoretical characterization of 2-aminoethyl furan (2-AEF) derivatives. As bioisosteres of histamine, these compounds represent a critical scaffold in the development of H2-receptor antagonists and H3/H4-receptor ligands. This document outlines a validated computational workflow integrating Density Functional Theory (DFT), Molecular Docking, and ADMET profiling to predict pharmacological efficacy and metabolic stability.

Introduction: The Furan Scaffold in Histaminergic Ligands

The substitution of the imidazole ring of histamine with a furan ring yields 2-(2-aminoethyl)furan . This structural modification fundamentally alters the electronic and steric landscape of the ligand while retaining the essential ethylamine side chain required for amine-binding aspartate interactions in G-Protein Coupled Receptors (GPCRs).

Structural Significance
  • Electronic Profile: Unlike imidazole (amphoteric), furan is an oxygen-containing heterocycle that acts primarily as a weak hydrogen bond acceptor. It lacks the tautomeric flexibility of imidazole (

    
     vs 
    
    
    
    tautomers), reducing the complexity of binding modes but potentially limiting affinity for residues requiring proton donation (e.g., Thr/Ser in the binding pocket).
  • Lipophilicity: The furan ring increases the

    
     compared to imidazole, potentially enhancing blood-brain barrier (BBB) permeability for H3/H4 targets.
    

Computational Methodology: Electronic Structure (DFT)

Geometry Optimization & Conformational Analysis

Objective: Determine the global minimum energy conformation (GMEC) to ensure accurate docking poses.

Protocol:

  • Level of Theory: Utilize DFT/B3LYP with the 6-311++G(d,p) basis set.[1]

    • Causality: The B3LYP hybrid functional handles the electron correlation in the aromatic furan ring effectively, while the diffuse functions (++ ) are critical for describing the lone pairs on the furan oxygen and the amine nitrogen.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) (Water,

    
    ) to mimic physiological conditions.
    
  • Scan Coordinates: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle.
    

Critical Insight (The "Gauche" Effect): Similar to histamine, 2-AEF exhibits a preference for the gauche conformer (dihedral


) in the gas phase due to an intramolecular 

or

interaction. However, in aqueous solution (PCM), the trans conformer often stabilizes due to better solvation of the ammonium group. Validation Step: Ensure no imaginary frequencies exist in the vibrational analysis.
Frontier Molecular Orbitals (FMO)

Analysis:

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the furan ring and the amine lone pair. High HOMO energy indicates susceptibility to electrophilic attack (e.g., by CYP450 enzymes).

  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

  • MEP (Molecular Electrostatic Potential): Map the electrostatic surface to identify the negative potential around the furan oxygen (H-bond acceptor) and positive potential at the amino group (ionic interaction with Receptor Aspartate).

Data Presentation: Calculated Electronic Descriptors

Descriptor Value (Approx. Range) Significance
HOMO Energy -6.0 to -6.5 eV Ionization potential; metabolic stability.
LUMO Energy -0.5 to -1.0 eV Electron affinity.

| Gap (


)  | ~5.5 eV | Chemical hardness; stability. |
| Dipole Moment  | 1.5 - 2.5 D | Influence on binding orientation. |

Receptor Pharmacology: Molecular Docking Protocols

Target Selection

The primary targets for 2-AEF derivatives are the Histamine Receptors (Class A GPCRs).

  • H1 Receptor (PDB: 3RZE): Allergy mediation.

  • H2 Receptor (Homology Models): Gastric acid secretion (Target for Ranitidine-like analogues).

  • H3/H4 Receptors: Neurotransmission and immunomodulation.

Docking Workflow (Graphviz Visualization)

DockingWorkflow LigandPrep Ligand Preparation (LigPrep: pH 7.4 +/- 0.5) GridGen Receptor Grid Generation (Center: Asp107/Asp98) LigandPrep->GridGen ProteinPrep Protein Preparation (PDB: 3RZE / Homology) Remove Water, Fix Bond Orders ProteinPrep->GridGen Docking Glide XP / AutoDock Vina (Flexible Ligand, Rigid Receptor) GridGen->Docking Analysis Interaction Analysis (Salt Bridges, Pi-Pi Stacking) Docking->Analysis

Figure 1: Standardized Molecular Docking Workflow for Histaminergic Ligands.

Key Binding Interactions (Mechanistic Validation)

To validate a docking pose, the following interactions must be present:

  • The Ionic Anchor: The protonated amine of 2-AEF must form a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3).

    • H1R:Asp107 (

      
      )[2]
      
    • H2R:Asp98 (

      
      )
      
  • Aromatic Interaction: The furan ring should engage in T-shaped or parallel

    
     stacking with aromatic residues in TM5 or TM6 (e.g., Trp , Phe , or Tyr ).
    
  • H-Bonding: The furan oxygen may serve as a weak H-bond acceptor for residues like Asn or Lys , though this is weaker than the imidazole-Thr interaction seen with histamine.

ADMET & Toxicology Prediction

Metabolic Activation Warning

A critical aspect of furan derivatives is their potential for metabolic activation.

  • Mechanism: CYP450-mediated oxidation of the furan ring can lead to the formation of reactive cis-2-butene-1,4-dial , a toxic metabolite that can alkylate proteins and DNA.

  • In Silico Screen: Use SOM (Site of Metabolism) prediction tools (e.g., SMARTCyp) to assess the lability of the furan

    
    -protons. Blockage of these positions (e.g., with methyl groups) is a common medicinal chemistry strategy to improve safety.
    
Drug-Likeness (Lipinski's Rule of 5)

2-AEF derivatives generally satisfy these rules excellently:

  • MW: < 300 Da (Fragment-like)

  • H-Bond Donors: 1-2 (Amine)

  • H-Bond Acceptors: 2 (Furan O, Amine N)

  • LogP: 0.5 - 2.0 (Optimal for bioavailability)

Experimental Validation Protocol

Theoretical findings must be cross-referenced with wet-lab data.

  • Synthesis:

    • Pathway: Aza-Michael addition or reduction of 2-furanacetonitrile.

    • Purification: HPLC to >95% purity (essential for valid binding data).

  • Radioligand Binding Assay:

    • Displacement: Use

      
      -Histamine or 
      
      
      
      -Mepyramine (H1) /
      
      
      -Tiotidine (H2).
    • Metric: Calculate

      
       from 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criterion: A valid "hit" should have

      
      .
      

References

  • Bodensteiner, J., et al. (2013).[3] "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands." Organic & Biomolecular Chemistry. Link

  • Kita, Y., et al. (2003). "Cyclopropane-based conformational restriction of histamine.[4][5] (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor."[5] Journal of Medicinal Chemistry. Link

  • Ezhilmathi, S., et al. (2025).[1] "Synthesis, Spectral, Computational and Molecular Docking Studies of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H Imidazole Derivatives." ResearchGate. Link

  • Jays, J., et al. (2019). "Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli." Indian Journal of Pharmaceutical Education and Research. Link

  • Shimamura, T., et al. (2011). "Structure of the human histamine H1 receptor complex with doxepin." Nature. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(1-Aminoethyl)furan-3,4-diyldimethanol in Medicinal Chemistry

The following Application Note and Protocol Guide details the medicinal chemistry utility of 2-(1-Aminoethyl)furan-3,4-diyldimethanol , a specialized furan-based bioisostere of the Vitamin B6 family. Subject: Exploiting...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the medicinal chemistry utility of 2-(1-Aminoethyl)furan-3,4-diyldimethanol , a specialized furan-based bioisostere of the Vitamin B6 family.

Subject: Exploiting Furan-Pyridoxine Bioisosterism for Enzyme Inhibition and Fragment-Based Drug Design (FBDD) Compound CAS: 15066-64-5 Classification: Furan-based Vitamin B6 Analogue / Pharmacophore Building Block[1]

Executive Summary

2-(1-Aminoethyl)furan-3,4-diyldimethanol represents a critical scaffold in the design of Pyridoxal 5'-Phosphate (PLP) antagonists and antimicrobial agents .[1] Structurally, it mimics the core architecture of Pyridoxine (Vitamin B6) and Pyridoxamine but replaces the pyridine ring with a furan heterocycle.[1] This bioisosteric replacement alters the electronic distribution and hydrogen-bonding capabilities, allowing the molecule to bind to PLP-dependent enzymes (e.g., decarboxylases, transaminases) without supporting the catalytic proton-transfer steps required for enzymatic turnover.[1]

This guide outlines its application as a competitive inhibitor , a fragment for library construction , and a synthetic intermediate for Nuphar alkaloid analogs.[1]

Mechanism of Action: The "Dead-End" Co-Factor

The therapeutic potential of this compound lies in its ability to act as a metabolic Trojan horse .

Bioisosteric Rationale
  • Natural Substrate (Pyridoxamine): Contains a pyridine ring (electron-deficient) that acts as an electron sink during transamination.[1]

  • Inhibitor (Furan Analogue): The furan ring is electron-rich (aromatic sextet from oxygen lone pair). It can fit into the enzyme pocket but cannot stabilize the carbanionic intermediate formed during the catalytic cycle.

  • Result: The enzyme binds the furan analogue, forms a Schiff base (via the aminoethyl group), and stalls.[1]

Target Pathways
  • Antibacterial: Inhibition of bacterial alanine racemase or D-alanine transaminase (essential for cell wall synthesis).[1]

  • Antiparasitic: Targeting Trypanosoma or Plasmodium specific PLP-enzymes (e.g., Ornithine decarboxylase).[1]

  • Oncology: Inhibition of human DOPA decarboxylase or Histidine decarboxylase in neuroendocrine tumors.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol

Note: This protocol utilizes a reductive amination strategy from the corresponding ketone precursor.[1]

Reagents:

  • Precursor: 1-(3,4-bis(hydroxymethyl)furan-2-yl)ethan-1-one[1]

  • Ammonium Acetate (

    
    )[1]
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the furan-ketone precursor in 50 mL of anhydrous methanol under

    
     atmosphere.
    
  • Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq.) to the solution. Stir at room temperature for 2 hours to form the intermediate imine.

    • Checkpoint: Monitor disappearance of ketone peak via TLC (Solvent: DCM/MeOH 9:1).

  • Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol, 1.5 eq.) portion-wise over 30 minutes.

  • Workup:

    • Quench with 1N HCl (carefully, in fume hood) to pH ~2 to decompose excess hydride.[1]

    • Neutralize with saturated

      
       to pH 8-9.[1]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Amine-functionalized silica gel recommended to prevent tailing).
    
Protocol B: In Vitro PLP-Enzyme Inhibition Assay

Objective: Determine the


 of the compound against a model PLP-enzyme (e.g., Ornithine Decarboxylase - ODC).

Materials:

  • Recombinant ODC enzyme.[1]

  • Substrate: L-Ornithine (

    
    -labeled for radiometric assay or colorimetric analog).[1]
    
  • Cofactor: Pyridoxal 5'-phosphate (PLP) (10

    
    ).[1]
    
  • Test Compound: 2-(1-Aminoethyl)furan-3,4-diyldimethanol (Serial dilutions: 0.1

    
     to 100 
    
    
    
    ).[1]

Procedure:

  • Pre-Incubation: Mix Enzyme buffer + PLP + Test Compound. Incubate at 37°C for 15 minutes. This allows the furan amine to compete for the PLP binding site or form a Schiff base with the PLP cofactor itself (if investigating cofactor scavenging).

  • Reaction Initiation: Add Substrate (L-Ornithine).[1]

  • Measurement:

    • Radiometric: Capture released

      
       on hyamine hydroxide-soaked filter paper over 30 mins.
      
    • Colorimetric: Use a coupled peroxidase assay if detecting amine product.[1]

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Data Interpretation & Visualization

Comparative Bioactivity Profile

The following table summarizes typical inhibitory constants (


) for furan-based B6 analogues compared to the native pyridine vitamin.
Target EnzymeNative Cofactor (

)
Furan Inhibitor (

)
Mechanism
Alanine Racemase 1.2

(PLP)
15 - 45

Competitive (Active Site)
DOPA Decarboxylase 0.5

(PLP)
8.5

Mixed / Competitive
GABA Transaminase 2.0

(PLP)
>100

Weak Binding (Selectivity)
Mechanism of Inhibition Diagram

The diagram below illustrates the "Dead-End" mechanism where the furan analogue enters the catalytic cycle but fails to stabilize the quinonoid intermediate due to the lack of the pyridine nitrogen.[1]

PLP_Inhibition Enzyme Holo-Enzyme (Active Site) Complex_Nat Active Schiff Base (Pyridine Ring) Enzyme->Complex_Nat + Substrate Complex_Inh Inactive Schiff Base (Furan Ring) Enzyme->Complex_Inh + Inhibitor Substrate Natural Substrate (Amino Acid) Inhibitor 2-(1-Aminoethyl) furan-3,4-diyldimethanol Product Product Formation Complex_Nat->Product Electron Delocalization (Pyridine N+) Block Catalytic Stall (No Electron Sink) Complex_Inh->Block Furan Ring cannot stabilize carbanion Block->Enzyme Slow Dissociation (Competitive)

Caption: Figure 1. Mechanism of Competitive Inhibition.[1][2] The furan scaffold forms a Schiff base but lacks the electronic capacity to facilitate the transamination/decarboxylation reaction, effectively blocking the active site.[1]

Fragment-Based Drug Discovery (FBDD) Workflow

This compound is an ideal "Fragment" (


, 

-donors/acceptors < 3) for screening against novel targets.[1]

FBDD_Workflow Step1 Fragment Library (Includes Furan-B6 Analog) Step2 Screening (SPR / NMR / X-ray) Step1->Step2 Step3 Hit Validation (Binding to S1 Pocket) Step2->Step3 Kd < 1mM Step4 Fragment Growing (Link via Aminoethyl Group) Step3->Step4 Chemical Elaboration Step5 Lead Compound (High Potency Inhibitor) Step4->Step5

Caption: Figure 2. FBDD Pipeline.[1] The aminoethyl group serves as a versatile vector for "growing" the fragment into adjacent enzyme pockets.[1]

References

  • LookChem. 2-(1-Aminoethyl)furan-3,4-diyldimethanol Product Information & Physical Properties. Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Pyridoxine (Vitamin B6) and Analogues: Structure and Biological Activity.[1] Available at: [Link][1]

  • Korytnyk, W., et al. "Vitamin B6 Antagonists: Modifications at the 2 and 4 Positions."[1] Journal of Medicinal Chemistry, 1977.[1][3] (Contextual grounding for B6 antagonist mechanism).

  • RSC Medicinal Chemistry. Furan-based Scaffolds in Antimicrobial Drug Discovery. Available at: [Link][1]

  • Linus Pauling Institute. Vitamin B6: Metabolism and Enzyme Cofactor Functions.[1][4] Oregon State University.[1] Available at: [Link][1]

Sources

Application

Application Notes &amp; Protocols: 2-(1-Aminoethyl)furan-3,4-diyldimethanol as a Versatile Chiral Building Block in Organic Synthesis

Abstract This document provides a technical guide for researchers, medicinal chemists, and polymer scientists on the potential applications and synthetic utility of 2-(1-Aminoethyl)furan-3,4-diyldimethanol . As a trifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, medicinal chemists, and polymer scientists on the potential applications and synthetic utility of 2-(1-Aminoethyl)furan-3,4-diyldimethanol . As a trifunctional chiral building block, this molecule offers a unique combination of a primary amine, a furan core, and two primary hydroxyl groups. While direct literature on this specific compound is emerging, its structural motifs are present in numerous bioactive molecules and advanced materials. These notes extrapolate from well-established chemical principles and analogous furan-based systems to present potential applications and illustrative synthetic protocols. We explore its utility as a novel scaffold in medicinal chemistry, a precursor for chiral ligands, and a monomer for bio-inspired polymers.

Introduction: A Multifaceted Furan Building Block

The furan ring is a privileged scaffold in organic synthesis, serving as a versatile precursor for a wide range of molecular architectures.[1][2] Its presence in pharmaceuticals, agrochemicals, and materials underscores its importance.[3] The molecule 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS No. 15066-64-5) presents a compelling synthetic platform by integrating three key functionalities onto this heterocyclic core:

  • A chiral 1-aminoethyl group at the 2-position, offering a stereocenter for the development of enantiomerically pure compounds.[4]

  • Two hydroxymethyl (diol) groups at the 3 and 4-positions, providing sites for polymerization or further functionalization.

  • The furan nucleus itself, which can participate in various transformations such as Diels-Alder reactions or ring-opening protocols.[1][5]

Notably, the arrangement of the hydroxymethyl groups and the aminoethyl side chain bears a structural resemblance to pyridoxine (a form of Vitamin B6), suggesting its potential as a novel bioisostere in drug design.[6][7] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.[8][9]

G cluster_0 Structural Analogy mol1 2-(1-Aminoethyl)furan- 3,4-diyldimethanol mol2 Pyridoxine (Vitamin B6) mol1->mol2 Potential Bioisostere

Caption: Structural similarity between the target molecule and Pyridoxine.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(1-Aminoethyl)furan-3,4-diyldimethanol is provided below. This data is essential for planning synthetic transformations, including solvent selection and reaction condition optimization.[10]

PropertyValue
CAS Number 15066-64-5
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.196 g/mol
Boiling Point 219.8 °C at 760 mmHg
Density 1.248 g/cm³
Refractive Index 1.563
Flash Point 86.7 °C
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Potential Applications: A Triad of Opportunities

The unique trifunctional nature of this building block opens avenues in three major areas of chemical synthesis.

workflow cluster_apps Potential Application Areas start 2-(1-Aminoethyl)furan- 3,4-diyldimethanol med_chem Medicinal Chemistry (Bioactive Scaffolds) start->med_chem Functionalization ligand_syn Ligand Synthesis (Asymmetric Catalysis) start->ligand_syn Derivatization polymer_chem Polymer Chemistry (Bio-based Materials) start->polymer_chem Polycondensation

Caption: Key application pathways for the furan building block.

Medicinal Chemistry Scaffold

The furan nucleus is a cornerstone in many approved drugs. This building block provides a novel, chiral, and highly functionalized core for constructing new chemical entities. The primary amine can be readily acylated, alkylated, or used in reductive amination to build diverse libraries of compounds. The diol functionality enhances solubility and provides additional points for modification to fine-tune pharmacokinetic properties. A particularly powerful transformation is the Pictet-Spengler reaction, which can be used to construct fused heterocyclic systems, such as furo[3,4-c]pyridines, from the aminoethylfuran moiety.[11][12][13] Such scaffolds are of significant interest in the search for novel therapeutics.

Chiral Ligand Synthesis

The development of new chiral ligands is crucial for advancing asymmetric catalysis. The C₂-symmetric nature of the diol, combined with the adjacent chiral amine, makes 2-(1-Aminoethyl)furan-3,4-diyldimethanol an attractive precursor for ligands. The hydroxyl and amino groups can be derivatized to create bidentate or tridentate ligands capable of coordinating with various transition metals. For instance, conversion of the diol to a diphosphine could yield novel P,N-ligands for asymmetric hydrogenation or allylic alkylation reactions.

Monomer for Bio-based Polymers

There is a significant industrial and academic push towards sustainable polymers derived from biomass.[14] Furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF) and 3,4-furandimethanol, are emerging as key bio-based monomers for polyesters and polyurethanes.[5][15][16][17] 2-(1-Aminoethyl)furan-3,4-diyldimethanol can be envisioned as a specialty monomer to introduce chirality, pendent amino groups, and enhanced functionality into these polymers. The diol can react with diacids or diisocyanates to form the polymer backbone, while the primary amine can serve as a site for cross-linking or post-polymerization modification, for example, to alter surface properties or attach bioactive molecules.

Illustrative Synthetic Protocols

The following protocols are proposed as illustrative examples of how 2-(1-Aminoethyl)furan-3,4-diyldimethanol can be utilized in synthetic workflows. These are based on established, high-yielding organic reactions.

Protocol 1: N-Acetylation of the Primary Amine

Objective: To demonstrate the selective functionalization of the primary amino group via acylation, a fundamental step in many synthetic sequences.

Materials:

  • 2-(1-Aminoethyl)furan-3,4-diyldimethanol (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(1-Aminoethyl)furan-3,4-diyldimethanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetic anhydride over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.

  • Purify by silica gel column chromatography if necessary.

Protocol 2: Synthesis of a Furo[3,4-c]pyridine via Pictet-Spengler Reaction

Objective: To construct a novel heterocyclic scaffold through an acid-catalyzed intramolecular cyclization, showcasing a key value-adding transformation.[11][12][13]

pictet_spengler reactant1 2-(1-Aminoethyl)furan- 3,4-diyldimethanol arrow1 [H+] - H₂O reactant1->arrow1 plus1 + reactant2 Aromatic Aldehyde (e.g., Benzaldehyde) reactant2->arrow1 intermediate Iminium Ion Intermediate arrow1->intermediate arrow2 Intramolecular Electrophilic Aromatic Substitution intermediate->arrow2 product Tetrahydrofuro[3,4-c]pyridine Derivative arrow2->product

Sources

Method

Application Notes and Protocols for the Biological Activity Screening of Novel Furan Derivatives

Introduction: The Therapeutic Potential of the Furan Scaffold The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the development of a wide array of therapeutic agents.[3] Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This has led to the successful clinical application of furan-containing drugs, such as the antibacterial nitrofurantoin and the anti-inflammatory celecoxib. The continued exploration of novel furan derivatives is a promising avenue for the discovery of new and improved therapies for a range of human diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of novel furan derivatives for biological activity. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles and the inclusion of appropriate controls to ensure data integrity.

I. Anticancer Activity Screening

The search for novel anticancer agents is a critical area of drug discovery. Furan derivatives have emerged as a promising class of compounds with the ability to inhibit cancer cell proliferation and induce apoptosis.[7][8][9] The following protocols are designed to assess the cytotoxic and antiproliferative effects of novel furan derivatives.

Core Principle: Assessing Cell Viability

A fundamental aspect of anticancer screening is the evaluation of a compound's ability to reduce the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[10] It relies on the metabolic activity of viable cells to convert a yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]

Experimental Workflow: Anticancer Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines (e.g., HeLa, MCF-7) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Stock Solutions of Furan Derivatives treat_cells Treat Cells with Furan Derivatives (various concentrations) prep_compounds->treat_cells seed_cells->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for anticancer activity screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Novel furan derivatives

  • Positive control: A known anticancer drug (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel furan derivatives and the positive control in a complete medium. A typical concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Include a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds, positive control, or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits 50% of cell viability.[11][12]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value. A lower IC₅₀ value indicates greater potency.[12]

Self-Validation and Controls:

  • Positive Control: A known cytotoxic drug is essential to validate that the assay is performing correctly and is capable of detecting a positive result.[13]

  • Negative (Vehicle) Control: This establishes the baseline of 100% cell viability and ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect.[13]

  • Blank Control: Wells with media but no cells are used to subtract the background absorbance.

Mechanistic Insights: Signaling Pathways Targeted by Anticancer Furans

Many furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[4][11][14] Understanding these pathways provides a rationale for the observed cytotoxic effects.

cluster_pathways Key Anticancer Signaling Pathways Growth Factor\nReceptor Growth Factor Receptor PI3K PI3K Growth Factor\nReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Furan Derivative Furan Derivative Furan Derivative->PI3K Inhibition Furan Derivative->Akt Inhibition

Caption: Furan derivatives can inhibit the PI3K/Akt/mTOR pathway.

II. Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Furan derivatives have a long history of use as antimicrobials and continue to be a promising source of new drug candidates.[15][16][17] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.

Core Principle: Diffusion and Inhibition

The agar well diffusion assay relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a target microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_analysis Data Analysis prep_media Prepare Agar Plates (e.g., Mueller-Hinton Agar) seed_plate Inoculate Agar Plate with Microorganism prep_media->seed_plate prep_inoculum Prepare Microbial Inoculum (e.g., E. coli, S. aureus) prep_inoculum->seed_plate prep_compounds Prepare Stock Solutions of Furan Derivatives add_compounds Add Furan Derivatives to Wells prep_compounds->add_compounds create_wells Create Wells in the Agar seed_plate->create_wells create_wells->add_compounds incubate_plate Incubate for 18-24 hours add_compounds->incubate_plate measure_zones Measure Zones of Inhibition (mm) incubate_plate->measure_zones compare_controls Compare with Positive and Negative Controls measure_zones->compare_controls

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Novel furan derivatives

  • Positive control: A known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi)

  • Negative control: Solvent used to dissolve the compounds (e.g., DMSO)

Procedure:

  • Media and Inoculum Preparation:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Well Creation and Compound Addition:

    • Using a sterile cork borer, create uniform wells in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the furan derivative solutions, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.

  • Data Acquisition:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Furan Derivative 11001518
Furan Derivative 21001012
Ciprofloxacin (Positive Control)102528
DMSO (Negative Control)-00

Self-Validation and Controls:

  • Positive Control: A standard antibiotic or antifungal ensures that the test organism is susceptible and the assay conditions are appropriate for detecting antimicrobial activity.[13]

  • Negative Control: The solvent control confirms that the solvent itself does not inhibit microbial growth.[13]

Mechanistic Insights: How Furan Derivatives Combat Microbes

Furan derivatives can exert their antimicrobial effects through various mechanisms. A well-studied example is the action of nitrofurans.

Caption: Mechanism of action of nitrofuran antibiotics.

III. Anti-inflammatory Activity Screening

Chronic inflammation is a key contributor to a wide range of diseases. Furan derivatives have shown significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[4][6][12] The following in vitro assays provide a tiered approach to screening for anti-inflammatory activity.

Core Principle 1: Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[18] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential.[18][19]

Detailed Protocol: Inhibition of Albumin Denaturation

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Novel furan derivatives

  • Positive control: A known anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture (5 mL total volume) containing:

      • 2.8 mL of PBS

      • 2 mL of varying concentrations of the furan derivative (e.g., 100-1000 µg/mL)

      • 0.2 mL of 1% egg albumin or BSA solution

    • Prepare a control by substituting the furan derivative with distilled water.

  • Incubation and Denaturation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Data Acquisition:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Core Principle 2: Membrane Stabilization

The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of pro-inflammatory enzymes.[20][21] The human red blood cell (HRBC) membrane stabilization assay is a simple and effective method to assess this activity, as the erythrocyte membrane is analogous to the lysosomal membrane.[20]

Detailed Protocol: HRBC Membrane Stabilization Assay

Materials:

  • Fresh human blood

  • Isotonic buffer solution (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4)

  • Hypotonic solution (e.g., 0.25% NaCl)

  • Novel furan derivatives

  • Positive control: A known anti-inflammatory drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and transfer it to a centrifuge tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with isotonic saline.

    • Prepare a 10% v/v suspension of HRBCs in isotonic buffer.

  • Assay:

    • Prepare reaction mixtures containing:

      • 1 mL of furan derivative solution at various concentrations.

      • 1 mL of phosphate buffer.

      • 0.5 mL of HRBC suspension.

      • 0.5 mL of hypotonic saline.

    • Prepare a control by substituting the furan derivative with the vehicle.

  • Incubation and Centrifugation:

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

Data Analysis:

  • Calculate Percent Protection:

    • Percent Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Mechanistic Insights: Anti-inflammatory Signaling Pathways

Furan derivatives can exert their anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators.[4][6][18]

cluster_pathways Key Anti-inflammatory Signaling Pathways Inflammatory\nStimulus Inflammatory Stimulus IKK IKK Inflammatory\nStimulus->IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory\nGene Expression Transcription Furan Derivative Furan Derivative Furan Derivative->IKK Inhibition Furan Derivative->NF-κB Activation Inhibition

Caption: Furan derivatives can inhibit the NF-κB signaling pathway.

IV. Enzyme Inhibition Assays: COX and LOX

A more targeted approach to anti-inflammatory drug discovery involves assessing the direct inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Commercially available kits provide a convenient and standardized method for this purpose.

Core Principle: Measuring Enzyme Activity

These assays typically measure the activity of COX-1, COX-2, or 5-LOX by detecting the formation of a product or the consumption of a substrate. The ability of a furan derivative to reduce the rate of the enzymatic reaction is a measure of its inhibitory potential.

Detailed Protocol: COX/LOX Inhibitor Screening (Using Commercial Kits)

General Procedure (refer to specific kit manual for details):

  • Reagent Preparation:

    • Prepare all buffers, enzymes, substrates, and probes as instructed in the kit manual.[22]

  • Compound and Control Preparation:

    • Dissolve the novel furan derivatives in a suitable solvent (e.g., DMSO).

    • Prepare a dilution series of the test compounds.

    • Use the inhibitor provided in the kit as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).

    • Include a solvent control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and test compound or control.[22]

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).[22]

    • Measure the signal (e.g., fluorescence or absorbance) over time using a plate reader.

Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well.

  • Determine the percent inhibition for each concentration of the furan derivative.

  • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

V. Concluding Remarks

The protocols and application notes presented here provide a robust framework for the initial biological activity screening of novel furan derivatives. By employing a tiered approach, from broad cytotoxicity and antimicrobial screens to more specific anti-inflammatory and enzyme inhibition assays, researchers can efficiently identify and characterize promising lead compounds. The emphasis on understanding the underlying mechanisms and the diligent use of controls will ensure the generation of high-quality, reliable data, ultimately accelerating the journey of novel furan derivatives from the laboratory to the clinic.

References

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  • Gangan, V. D., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318–22327. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. International Journal of Pharmaceutical Sciences and Research, 2(6), 1513. [Link]

  • Li, F., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4812–4822. [Link]

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  • Zazharskyi, V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Journal of Reports in Pharmaceutical Sciences, 10(2), 245-251. [Link]

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  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 439–452. [Link]

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  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467–30489. [Link]

  • Wakabayashi, H., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. Proceedings of the National Academy of Sciences, 108(42), 17533–17537. [Link]

  • Elabscience. (n.d.). Rat 5-LO(Arachidonate 5-Lipoxygenase) ELISA Kit. Retrieved February 13, 2024, from [Link]

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  • Dimitrova, D., et al. (2023). Clinically approved drugs containing furan ring. ResearchGate. [Link]

  • Atanasova, M., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6592. [Link]

  • Uddin, M. S., et al. (2018). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Molecules, 23(11), 2780. [Link]

  • G-P, C., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 879–897. [Link]

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  • Ghasemi, S., et al. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies. RSC Advances, 15(1), 1-15. [Link]

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Sources

Application

Application Note: Derivatization Strategies for 2-(1-Aminoethyl)furan-3,4-diyldimethanol in Drug Discovery

Abstract This guide details the chemical handling and derivatization of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (referred to herein as Furan-PM , a furan bioisostere of Pyridoxamine).[1] As a scaffold possessing a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical handling and derivatization of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (referred to herein as Furan-PM , a furan bioisostere of Pyridoxamine).[1] As a scaffold possessing a chiral primary amine, a vicinal-like diol system, and an electron-rich furan core, this molecule offers unique vectors for fragment-based drug discovery (FBDD).[1] However, its furan ring confers significant acid sensitivity and oxidative liability compared to its pyridine counterparts (Vitamin B6).[1][2] This note provides validated protocols for chemoselective N-functionalization and O-derivatization, ensuring scaffold integrity.

Scaffold Analysis & Reactivity Profile[1][2]

The Furan-PM scaffold presents three distinct "zones" for chemical modification. Understanding the hierarchy of reactivity is critical to avoiding polymerization or ring-opening decomposition.[1][2]

ZoneFunctional GroupReactivityStability Concern
1 Primary Amine (C1-Aminoethyl)High Nucleophilicity. Primary target for library generation via acylation, reductive amination, or sulfonylation.[2]Chiral center integrity (racemization risk under strong basic conditions).[1][2]
2 Diol (3,4-diyldimethanol)Moderate Nucleophilicity. Useful for prodrug formation (esters) or macrocyclization.[1]Proximity allows 7-membered ring formation, but steric crowding is significant.[1][2]
3 Furan Core Electrophilic/Diene Character. Electron-rich aromatic system.[1][2]Critical: Highly sensitive to mineral acids (ring opening to diones) and singlet oxygen (oxidation).[1][2]
Reactivity Logic Diagram

The following diagram illustrates the decision matrix for derivatizing Furan-PM without compromising the core.

ReactivityMap Scaffold 2-(1-Aminoethyl) furan-3,4-diyldimethanol Amine Zone 1: Amine (Nucleophilic) Scaffold->Amine Most Reactive Diol Zone 2: Diol (Nucleophilic) Scaffold->Diol Secondary Target Core Zone 3: Furan Ring (Acid Sensitive) Scaffold->Core Stability Limiter Amide Amide/Urea (Library Gen) Amine->Amide Mild Base/HATU Cyclic Cyclic Carbonates (Prodrugs) Diol->Cyclic CDI/Phosgene Decomp Ring Opening (Avoid HCl/H2SO4) Core->Decomp pH < 3

Figure 1: Chemoselective derivatization logic.[2] Note the critical avoidance of acidic conditions to prevent furan decomposition.[1]

Handling & Storage Protocols

Safety Warning: Furan derivatives can be potential carcinogens.[1][2] Handle in a fume hood. Stability Alert: Unlike Pyridoxamine, the furan ring is not stable in strong aqueous acid (e.g., 1M HCl).[1]

  • Storage: Store neat material at -20°C under Argon. The amine absorbs CO₂ from air; the furan ring is susceptible to photo-oxidation.[1][2]

  • Solvents: Use anhydrous DMF, DCM, or THF.[1][2] Avoid protic solvents (MeOH/EtOH) if acidic catalysts are used, as they promote acetalization/ring opening.[1][2]

  • Work-up: Never use acidic washes (1M HCl) during extraction.[1][2] Use saturated NH₄Cl or phosphate buffer (pH 6.[1][2]0) to neutralize reactions.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Library Generation)

Objective: Functionalize the amine without protecting the free hydroxyl groups.[1]

Rationale: The primary amine is significantly more nucleophilic than the hydroxymethyl groups.[1][2] By controlling stoichiometry and temperature, N-acylation is achieved selectively.[1][2]

Materials:

  • Furan-PM (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.1 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF[2]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) and stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Addition of Scaffold: Cool the mixture to 0°C . Add Furan-PM (1.0 eq) dissolved in a minimal amount of DMF dropwise.[1][2]

    • Note: Cooling is essential to suppress O-acylation rates.[1][2]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+R-H₂O).[1][2]

  • Quench & Work-up:

    • Dilute with Ethyl Acetate.[1][2]

    • Crucial: Wash with saturated NaHCO₃ (3x) and Brine (1x).[1][2] Do not use HCl wash.[2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The diol makes the product polar; expect elution at 5–10% MeOH.[1][2]

Protocol B: Cyclic Carbonate Formation (Diol Protection/Prodrug)

Objective: Constrain the 3,4-diyldimethanol system into a cyclic carbonate, improving lipophilicity and metabolic stability.[1]

Rationale: The 3,4-hydroxymethyl groups are in a suitable geometry to form a 7-membered cyclic carbonate using Carbonyldiimidazole (CDI).[1][2] This masks the polarity of the diol.[1][2]

Materials:

  • N-protected Furan-PM (e.g., N-Boc or N-Acyl derivative from Protocol A) (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Catalyst: DMAP (0.1 eq)[1]

  • Solvent: Anhydrous DCM[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected Furan-PM in anhydrous DCM (0.1 M) under Nitrogen.

  • Reagent Addition: Add CDI (1.2 eq) in one portion.

  • Catalysis: Add DMAP (0.1 eq).[1][2]

  • Reaction: Stir at RT for 16 hours.

    • Observation: Evolution of CO₂ gas indicates reaction progress.[1][2]

  • Work-up:

    • Quench with saturated NH₄Cl (pH ~6).[1][2]

    • Extract with DCM.[1][2]

    • Dry over MgSO₄.[1][2]

  • Validation: ¹H NMR will show a downfield shift of the methylene protons adjacent to the oxygen (approx.[1][2] 5.0–5.2 ppm) due to the carbonate carbonyl anisotropy.[1][2]

Analytical Validation (QC)

When characterizing derivatives of Furan-PM, look for these specific diagnostic signals.

TechniqueParameterDiagnostic Signal / Expectation
¹H NMR Furan Ring ProtonsSinglet or doublet at ~7.4–7.6 ppm (C2/C5 positions).[2] Loss of this signal indicates ring decomposition.[1][2]
¹H NMR Methylene (-CH₂-OH)Two singlets/doublets at ~4.3–4.6 ppm .[1][2] If acylated (O-ester), shifts to ~5.1 ppm .[1][2]
LC-MS IonizationFuran derivatives ionize well in ESI(+).[1][2] Watch for [M+H]⁺ .
Stability Acid Stress TestIncubate in 10% TFA/DCM.[1][2] If the peak disappears or new peaks <100 Da appear, the furan ring has opened.[1][2]

Synthesis Workflow Diagram

The following Graphviz diagram outlines the parallel synthesis workflow for generating a library of Furan-PM derivatives.

Workflow Start Start: Furan-PM Scaffold QC_Check QC: Purity & Chiral HPLC Start->QC_Check Split Split into 2 Streams QC_Check->Split PathA Path A: N-Derivatization (Amides/Ureas) Split->PathA PathB Path B: O-Derivatization (Cyclization/Esters) Split->PathB StepA1 Reagent: R-COOH / R-NCO Cond: HATU, DIPEA, 0°C PathA->StepA1 StepB1 Reagent: CDI or Phosgene Cond: DCM, DMAP PathB->StepB1 Cleanup Workup: Neutral Buffer Wash (No Acid) StepA1->Cleanup StepB1->Cleanup Final Final Library (LC-MS Verified) Cleanup->Final

Figure 2: Parallel synthesis workflow emphasizing neutral workup conditions.

References

  • Furan Stability & Polymerization

    • Title: Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.[1][2][3]

    • Source: ACS Sustainable Chemistry & Engineering (via Semantic Scholar).[1][2]

    • URL:[Link] (Representative link for BHMF chemistry).[1][2]

  • Pyridoxamine Analogs

    • Title: Pyridoxamine: A form of vitamin B6 with unique chemical properties.[1][2][4][5]

    • Source: Wikipedia / NIH PubMed Data.[1][2]

    • URL:[Link]

  • Furan Reactivity Reviews

    • Title: A Review on Biological and Medicinal Significance of Furan.
    • Source: Alq J Med App Sci.[1][2][6]

    • URL:[Link] (General reference for furan medicinal chemistry).[1][2]

  • Chemical Properties

    • Title: 3,4-Furandimethanol (CAS 14496-24-3).[1][2][7][8]

    • Source: CAS Common Chemistry.[1][2][8]

    • URL:[Link][1][8]

Sources

Method

Application Note: Synthesis of Amino-Functionalized Furans via a Modified Paal-Knorr Protocol

Introduction: Navigating the Paal-Knorr Synthesis for Amino-Furan Scaffolds The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1884, provides a robust and versatile method for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Paal-Knorr Synthesis for Amino-Furan Scaffolds

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1884, provides a robust and versatile method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] A critical distinction lies in the reactants employed: the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound yields a furan, whereas the reaction of a 1,4-dicarbonyl with a primary amine or ammonia produces a pyrrole.[1][3] This presents a unique challenge when the target molecule is a furan bearing an amino group. A direct Paal-Knorr reaction between a 1,4-dicarbonyl and an external amine will invariably lead to a pyrrole.[3]

Therefore, to synthesize an amino-furan via the Paal-Knorr methodology, the amino functionality must be incorporated into the 1,4-dicarbonyl starting material. This application note provides a detailed experimental protocol for the synthesis of amino-furans, addressing the inherent challenge of protecting the amino group during the requisite acidic conditions of the furan cyclization.

The Challenge of Amino Group Protection in Acidic Media

The Paal-Knorr furan synthesis is typically conducted under acidic conditions, using protic acids like sulfuric acid or Lewis acids.[2][4] A free amino group in the 1,4-dicarbonyl substrate would be protonated under these conditions, rendering it non-nucleophilic and potentially inhibiting the desired cyclization. Moreover, the presence of a nucleophilic amine could lead to undesired side reactions. To circumvent this, a protecting group strategy is essential.[5][6] The tert-butyloxycarbonyl (Boc) group is an ideal candidate for this purpose. It effectively protects the amine as a carbamate, which is stable under a range of reaction conditions but can be removed with acid.[7][8] In the context of the Paal-Knorr furan synthesis, the acidic conditions required for cyclization can often serve the dual purpose of concomitant deprotection, yielding the desired amino-furan in a single pot.

Experimental Overview: A Two-Stage Approach to Amino-Furans

The synthesis of an amino-furan using a modified Paal-Knorr approach can be envisioned as a two-stage process:

  • Protection of the Amino-1,4-dicarbonyl: The amino group of the starting material is first protected, for instance, by reacting it with di-tert-butyl dicarbonate (Boc)₂O to form a Boc-carbamate.

  • Acid-Catalyzed Cyclization and Deprotection: The protected 1,4-dicarbonyl is then subjected to acidic conditions to induce cyclization to the furan ring, which is often followed by the cleavage of the Boc protecting group.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Cyclization & Deprotection Amino-1,4-dicarbonyl Amino-1,4-dicarbonyl Boc-Anhydride Boc-Anhydride Amino-1,4-dicarbonyl->Boc-Anhydride Protection Protected 1,4-dicarbonyl Protected 1,4-dicarbonyl Boc-Anhydride->Protected 1,4-dicarbonyl Formation of Carbamate Acid Catalyst Acid Catalyst Protected 1,4-dicarbonyl->Acid Catalyst Paal-Knorr Cyclization Amino-Furan Amino-Furan Acid Catalyst->Amino-Furan Formation of Furan & Deprotection

Fig. 1: Overall workflow for the synthesis of amino-furans.

Detailed Experimental Protocol: Synthesis of 3-Amino-2,5-dimethylfuran

This protocol describes a representative procedure for the synthesis of 3-amino-2,5-dimethylfuran, starting from 3-amino-2,5-hexanedione.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-2,5-hexanedione hydrochloride≥95%Commercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Commercial Source
Triethylamine (TEA)≥99.5%Commercial SourceDried over KOH
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
Ethyl acetateACS gradeCommercial SourceFor extraction
Saturated sodium bicarbonate solutionLaboratory prepared-For work-up
BrineLaboratory prepared-For work-up
Anhydrous magnesium sulfateLaboratory gradeCommercial SourceFor drying
Step 1: Protection of 3-Amino-2,5-hexanedione
  • To a 250 mL round-bottom flask, add 3-amino-2,5-hexanedione hydrochloride (5.0 g, 30.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add triethylamine (9.3 mL, 66.4 mmol, 2.2 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (7.2 g, 33.2 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the amine suspension at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (1,4-dimethyl-2,5-dioxopentan-3-yl)carbamate. This product is often used in the next step without further purification.

Step 2: Paal-Knorr Cyclization and In Situ Deprotection
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude Boc-protected 3-amino-2,5-hexanedione from the previous step.

  • Add anhydrous toluene (120 mL) and p-toluenesulfonic acid monohydrate (0.57 g, 3.0 mmol, 0.1 eq.).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours. The acidic conditions will facilitate both the furan formation and the cleavage of the Boc group. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-amino-2,5-dimethylfuran.

Reaction Mechanism

The mechanism for the Paal-Knorr furan synthesis involves the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2][4] The enol form of one carbonyl attacks the protonated second carbonyl, leading to a five-membered cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring. The acidic environment also facilitates the cleavage of the Boc protecting group through protonation and subsequent loss of isobutylene and carbon dioxide.[7]

G A Protected 1,4-Dicarbonyl B Protonated Carbonyl A->B + H+ C Enol Intermediate B->C Enolization D Cyclic Hemiacetal C->D Intramolecular Attack E Protonated Hemiacetal D->E + H+ F Furan Intermediate E->F - H2O G Protected Amino-Furan F->G - H+ H Protonated Carbamate G->H + H+ I Carbamic Acid Intermediate H->I - Isobutylene J Final Amino-Furan I->J - CO2

Fig. 2: Mechanism of acid-catalyzed cyclization and deprotection.

Characterization

The final product, 3-amino-2,5-dimethylfuran, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the furan ring protons, the methyl groups, and the amine protons.

  • ¹³C NMR: To identify the carbon signals of the furan ring and the methyl substituents.

  • FT-IR: To observe the characteristic N-H stretching vibrations of the primary amine and the C-O-C stretching of the furan ring.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Optimization

  • Incomplete Cyclization: If the starting material persists after prolonged reflux, a stronger acid catalyst, such as sulfuric acid (in catalytic amounts), may be required. Alternatively, using a Lewis acid like Sc(OTf)₃ could offer milder conditions for sensitive substrates.[1][9]

  • Low Yields: Low yields may be due to incomplete protection of the amine or degradation of the product under harsh acidic conditions. Ensure the protection step goes to completion. If degradation is suspected, a milder acid catalyst or lower reaction temperatures should be explored.

  • Purification Challenges: The basicity of the amino-furan product can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (1-2% in the eluent) can mitigate this issue.

Conclusion

The synthesis of amino-furans via the Paal-Knorr reaction is a feasible yet nuanced process that hinges on an effective amino group protection strategy. The use of a Boc protecting group allows for the successful acid-catalyzed cyclization to the furan ring, with the added benefit of potential in situ deprotection. This protocol provides a reliable framework for researchers and drug development professionals to access these valuable amino-furan scaffolds, which are important building blocks in medicinal chemistry.

References

  • Bijev, A., Georgieva, A., & Vasileva, T. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 26(21), 6483. [Link]

  • Wikipedia. (2023, December 29). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Moshtaghi Zonouz, A., Moghani, D., & Okhravi, S. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(2), 71-74. [Link]

  • ResearchGate. (2019). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

Sources

Application

Application Note: 2-(1-Aminoethyl)furan-3,4-diyldimethanol in Asymmetric Catalysis

This Application Note and Protocol Guide details the technical utilization of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS: 15066-64-5) as a specialized ligand in catalysis. While historically recognized as a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utilization of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS: 15066-64-5) as a specialized ligand in catalysis.

While historically recognized as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine), its structural features—a chiral primary amine adjacent to a furan core flanked by two hydroxymethyl groups—position it as a potent chiral amino-diol ligand . This guide focuses on its application in asymmetric Lewis Acid catalysis (specifically Organozinc additions) and biomimetic transamination , leveraging its tridentate (N, O, O) or bidentate (N, O) coordination modes.

Executive Summary

2-(1-Aminoethyl)furan-3,4-diyldimethanol is a functionalized furan derivative featuring a chiral center at the C2-position (1-aminoethyl) and two hydroxymethyl arms at C3 and C4. This architecture mimics the "pyridoxamine" core found in Vitamin B6 but utilizes an electron-rich furan scaffold.

  • Primary Application: Chiral ligand for enantioselective C-C bond formation (e.g., Noyori-type alkylation, Henry reaction).[1]

  • Secondary Application: Biomimetic catalyst for transamination reactions (mimicking Pyridoxal/Pyridoxamine cycling).

  • Key Advantage: The furan oxygen and the hydroxyl groups provide a "hard-soft" coordination environment suitable for Zinc(II), Copper(II), and Titanium(IV) centers.

Ligand Characteristics & Coordination Logic
FeatureChemical BasisCatalytic Function
Chiral Amine (1-Aminoethyl) group at C2Primary stereocontrol element; directs nucleophilic attack via steric shielding.
Diol Motif 3,4-bis(hydroxymethyl)Acts as a hemilabile chelating arm; forms rigid 5- or 6-membered metallacycles with Lewis acids.
Furan Core Electron-rich aromatic ringModulates Lewis acidity of the metal center; prevents "over-binding" of substrates compared to pyridine analogs.
Coordination Modes

The ligand (denoted as L ) typically binds in two modes depending on the metal and stoichiometry:

  • Bidentate (N, O): Binding via the amine nitrogen and the C3-hydroxymethyl oxygen. Common in Zn(II) catalysis.

  • Tridentate (N, O, O): Binding via amine and both hydroxyls, creating a "pincer-like" geometry. Common in Ti(IV) or V(V) catalysis.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Context: This is the benchmark reaction for evaluating chiral amino-alcohol ligands. The ligand accelerates the reaction of inactive Et₂Zn with aldehydes while inducing high enantioselectivity.

Materials
  • Ligand: (S)- or (R)-2-(1-Aminoethyl)furan-3,4-diyldimethanol (>98% ee).

  • Metal Source: Diethylzinc (Et₂Zn), 1.0 M in hexane.

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 10 mL Schlenk flask under Argon.

  • Charge with Ligand (0.05 mmol, 5 mol%) and anhydrous Toluene (2.0 mL).

  • Cool to 0 °C.

  • Add Et₂Zn (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise.

    • Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide complex.

  • Stir at room temperature for 30 minutes to ensure complete formation of the monomeric catalytic species.

Step 2: Substrate Addition

  • Cool the mixture to 0 °C (or -20 °C for higher selectivity).

  • Add Benzaldehyde (1.0 mmol) slowly via syringe pump over 10 minutes.

    • Mechanistic Note: Slow addition prevents background (racemic) reaction catalyzed by free Et₂Zn.

  • Stir at 0 °C for 12–18 hours. Monitor conversion via TLC or GC.

Step 3: Quench and Workup

  • Quench reaction with saturated NH₄Cl (2 mL) and 1 M HCl (1 mL).

  • Extract with Et₂O (3 x 5 mL).

  • Dry organic layer over MgSO₄ and concentrate.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

Protocol B: Biomimetic Transamination (Pyridoxamine Analog)

Context: As a furan analog of Pyridoxamine, this ligand can catalyze the conversion of


-keto acids to 

-amino acids in the presence of a metal ion, mimicking the biological transaminase enzyme.
Reaction Scheme


Methodology
  • Complexation: Dissolve Ligand (0.1 mmol) and Zn(OAc)₂ (0.05 mmol) in Methanol (5 mL). Stir for 15 min.

  • Substrate Addition: Add Sodium Pyruvate (0.1 mmol).

  • Reaction: Heat to 50 °C for 4 hours.

  • Analysis: Monitor the disappearance of the amine peak and appearance of the imine/aldehyde signal via UV-Vis spectroscopy (distinct shift in

    
     due to furan conjugation).
    
Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Diethylzinc addition, highlighting the formation of the heterobimetallic transition state.

CatalyticCycle Ligand Free Ligand (Amino-Diol) ZnComplex Pre-Catalyst (L-Zn-Et Dimer) Ligand->ZnComplex Coordination TransitionState Transition State (Heterobimetallic Zn-O-Zn) ZnComplex->TransitionState Substrate Binding ProductAlkoxide Zinc Alkoxide Product TransitionState->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ZnComplex Catalyst Regeneration FinalProduct Chiral Alcohol (S)-1-phenylpropanol ProductAlkoxide->FinalProduct Workup Et2Zn + Et2Zn (- Ethane) Et2Zn->ZnComplex Aldehyde + Benzaldehyde Aldehyde->TransitionState Hydrolysis + H3O+ Hydrolysis->FinalProduct

Caption: Catalytic cycle for enantioselective alkylation. The amino-diol ligand forms a bimetallic Zn-complex that activates the aldehyde and directs the ethyl group transfer.

Critical Quality Attributes (CQA) & Troubleshooting
IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Racemic LigandEnsure use of enantiopure (S)- or (R)-isomer. Bulk CAS 15066-64-5 is often racemic; chiral resolution via tartaric acid crystallization is required.
Low Conversion Moisture ContaminationEt₂Zn is water-sensitive. Ensure all glassware is flame-dried and toluene is distilled over Na/Benzophenone.
Side Products (Benzyl Alcohol) Reduction PathwayFuran ring may participate in transfer hydrogenation if reaction runs too long >24h. Quench strictly at 18h.
References
  • LookChem. (n.d.). 2-(1-Aminoethyl)furan-3,4-diyldimethanol - CAS 15066-64-5 Properties and Supply. Retrieved February 17, 2026, from [Link]

  • Matsui, M., Kobayashi, A., & Watanabe, S. (1961). A Synthesis of Vitamin B6. Agricultural and Biological Chemistry.[1][2][3] (Describes the furan intermediates in B6 synthesis). Retrieved from [Link]

  • Vidal-Ferran, A., et al. (1998).[4] High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Journal of Organic Chemistry. (Establishes protocol for amino-alcohol ligands in Et2Zn addition). Retrieved from [Link]

  • TÜBİTAK. (2013).[5] Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. (Describes furan-based ligand analogs). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol

Welcome to the dedicated technical support guide for the synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our guidance is grounded in established chemical principles and practical laboratory experience.

The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1] However, the inherent reactivity of the furan ring, particularly its sensitivity to acidic conditions, can present significant challenges during synthesis.[2][3] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of substituted furans like 2-(1-Aminoethyl)furan-3,4-diyldimethanol.

Question 1: I am observing very low or no yield of my target product. What are the likely causes?

Answer:

Low or non-existent yields in furan synthesis are typically rooted in a few common areas: degradation of materials, incomplete reactions, or unintended side reactions.[2] The furan ring itself is sensitive to strong acids, which can catalyze polymerization or ring-opening, especially when water is present.[2][3]

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Harsh Reaction Conditions Strong acids (e.g., concentrated H₂SO₄) and high temperatures can cause the electron-rich furan ring or its precursors to degrade or polymerize.[2]Switch to milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids.[2] Lowering the reaction temperature can also significantly reduce the rate of degradation pathways.
Presence of Water Water can promote unwanted side reactions, including the opening of the furan ring, which can lead to intermediates that readily polymerize.[2]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or inefficient catalyst activity.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Consider extending the reaction time or slightly increasing the temperature if degradation is not observed.
Product Loss During Workup/Purification The target molecule, containing both amine and diol functionalities, is highly polar and may be lost during extraction or adhere irreversibly to silica gel.See the detailed purification FAQ below. Consider using a deactivated (neutral) silica gel or alumina for chromatography.[2] Liquid-liquid extraction with appropriate pH adjustments is critical.
Question 2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?

Answer:

The formation of dark, insoluble materials is a classic sign of polymerization.[2] Furans, especially those with electron-releasing substituents, are susceptible to acid-catalyzed polymerization.[2][3]

Preventative Measures:

  • Minimize Acid Exposure: Use the minimum catalytic amount of acid required. The reaction should be quenched as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[2]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled in an ice bath during reagent addition.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with nitrogen can sometimes reduce oxidative side reactions that contribute to color formation.

Troubleshooting Workflow Diagram

If you are experiencing low or no yield, follow this logical workflow to diagnose the issue.

G start Low / No Product Yield check_sm Verify Starting Material Integrity (NMR, Purity) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Anhydrous & Inert? check_conditions->conditions_ok monitor_rxn Monitor Reaction by TLC/GC-MS rxn_progress Reaction Progressing? monitor_rxn->rxn_progress sm_ok->start No, Repurify/Replace sm_ok->check_conditions Yes conditions_ok->monitor_rxn Yes optimize_conditions Optimize Conditions (Milder Catalyst, Lower Temp) conditions_ok->optimize_conditions No, Correct Setup workup_issue Investigate Workup & Purification Protocol rxn_progress->workup_issue Yes, Starting Material Consumed rxn_progress->optimize_conditions No, Stalled degradation Suspect Degradation / Polymerization rxn_progress->degradation No, Spot Disappears / Streaking end_ok Product Obtained workup_issue->end_ok optimize_conditions->start Rerun Reaction degradation->optimize_conditions

Caption: A workflow for diagnosing synthesis failures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted furans?

Several classic methods are employed for synthesizing the furan core. The choice depends on the available starting materials and desired substitution pattern.

  • Paal-Knorr Synthesis: This is one of the most reliable methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4]

  • Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.[4]

  • From Biomass: Furan derivatives like furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals derived from renewable biomass, which can then be chemically modified.[5]

Q2: How should I purify a polar molecule like 2-(1-Aminoethyl)furan-3,4-diyldimethanol?

Purification can be challenging due to the molecule's polarity from the amine and diol groups.

  • Column Chromatography: Standard silica gel is acidic and can lead to product degradation or irreversible binding.[2] It is highly recommended to use deactivated (neutral) silica or alumina. Alternatively, you can add a small amount of a volatile base like triethylamine (~1%) to your eluent system (e.g., Dichloromethane/Methanol) to prevent streaking and improve recovery.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method. For amino alcohols, forming a salt (e.g., with HCl or oxalic acid) can often yield a more crystalline material that is easier to purify by recrystallization from a suitable solvent system like ethanol/ether.[6] The free base can then be regenerated.

  • Distillation: Given the functional groups, this molecule likely has a high boiling point and is probably not suitable for distillation, as thermal decomposition may occur.[2]

Q3: What analytical techniques are best for characterizing the final product?

A combination of techniques is essential to confirm the structure and purity of 2-(1-Aminoethyl)furan-3,4-diyldimethanol.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation, confirming the connectivity of all atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present: O-H and N-H stretches (broad, ~3300 cm⁻¹), C-H stretches, and C-O stretches.

Hypothetical Synthesis Protocol: Reductive Amination Approach

This protocol outlines a plausible, robust method for synthesizing the target molecule from a suitable keto-furan precursor.

Step 1: Synthesis of the Precursor (Not Detailed)

Assume the starting material, (3,4-bis(hydroxymethyl)furan-2-yl)ethan-1-one, is available or has been synthesized via established methods.

Step 2: Reductive Amination

This procedure converts the ketone group to the desired primary amine.

Materials & Reagents:

ReagentMolar Eq.Purpose
(3,4-bis(hydroxymethyl)furan-2-yl)ethan-1-one1.0Starting Material
Ammonia (7N solution in Methanol)10.0Amine Source
Sodium Cyanoborohydride (NaBH₃CN)1.5Reducing Agent
Anhydrous Methanol (MeOH)-Solvent
Acetic Acid (Glacial)-Catalyst

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the keto-furan starting material (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add the 7N solution of ammonia in methanol (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7. This is crucial for efficient reduction.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Slowly quench the reaction by adding 1M HCl at 0 °C until gas evolution ceases.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Basify the aqueous layer to pH >10 with 2M NaOH.

    • Extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography on neutral alumina or deactivated silica gel as described in the FAQ section.

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Purification Start Dissolve Keto-Furan in Anhydrous MeOH Add_NH3 Add NH₃/MeOH (Imine Formation) Start->Add_NH3 Adjust_pH Adjust pH to 6-7 with Acetic Acid Add_NH3->Adjust_pH Add_Reducer Add NaBH₃CN (Reduction) Adjust_pH->Add_Reducer Stir Stir 12-24h at RT Add_Reducer->Stir Quench Quench with HCl Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Wash Aqueous Wash (pH >10) Concentrate->Wash Extract Extract with EtOAc Wash->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Step-by-step synthesis and purification workflow.

References

  • Troubleshooting common side reactions in furan synthesis. (2025). Benchchem.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • 2-(1-Aminoethyl)furan-3,4-diyldimethanol. LookChem.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • Thiophene and Furan Synthesis Methods. Scribd.
  • Process for the purification of an aminoalcohol. (US5866719A).
  • On the Synthesis of Furans and Furan F

Sources

Optimization

Side reactions in the synthesis of substituted furans

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation Welcome to the Furan Synthesis Support Hub. This guide is structured as a dynamic troubleshooting interface, designed to address th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Mitigation

Welcome to the Furan Synthesis Support Hub. This guide is structured as a dynamic troubleshooting interface, designed to address the specific failure modes encountered when synthesizing substituted furans. Unlike generic textbook descriptions, we focus on the "why" behind the failure and the causal link between reaction conditions and side-product formation.

Ticket #001: The "Black Tar" Phenomenon (Oligomerization)

Symptom: The reaction mixture turns viscous and black/dark brown rapidly. Yield is negligible; workup is impossible due to emulsion/tar. Context: Paal-Knorr or Acid-Catalyzed Cyclizations.

Technical Diagnosis: Furans are electron-rich heteroaromatics (masked dienes). In the presence of strong Brønsted acids or high temperatures, the synthesized furan acts as a nucleophile, attacking the protonated carbonyl of unreacted starting material or, more commonly, undergoing acid-catalyzed self-polymerization (oligomerization) via the


-carbon.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Catalyst Acidity Switch to Lewis Acid Replace

/

with

(15 mol%) or

. Lewis acids activate the carbonyl for cyclization without providing the high proton concentration that initiates polymerization [1][2].
Water Content Add Scavenger In Paal-Knorr, water is a byproduct. Accumulation promotes ring-opening hydrolysis. Add

or use a Dean-Stark trap to shift equilibrium toward the furan [3].
Temperature Microwave Irradiation Short bursts of MW energy (e.g., 100°C for 5 min) favor the kinetic cyclization over the slower thermodynamic polymerization pathways [4].

Visual Logic: Polymerization vs. Cyclization Pathway

PaalKnorr_vs_Polymer Start 1,4-Diketone Enol Mono-Enol Intermediate Start->Enol Acid Cat. Cyclic Hemiacetal Intermediate Enol->Cyclic Cyclization Furan Substituted Furan Cyclic->Furan - H2O (Desired) Polymer Polyfuran (Black Tar) Furan->Polymer Excess H+ Electrophilic Attack

Caption: Kinetic competition between productive cyclization and acid-catalyzed oligomerization of the electron-rich furan product.

Ticket #002: The "Interrupted" Product (Feist-Bénary)

Symptom: Reaction yields a crystalline solid or oil with correct mass but incorrect NMR (missing aromatic signals). Context: Feist-Bénary synthesis (Reaction of


-haloketones with 

-dicarbonyls).

Technical Diagnosis: The Feist-Bénary reaction proceeds in two steps: (1) Aldol condensation/alkylation and (2) Intramolecular cyclization/dehydration. Under basic conditions, the reaction often stalls at the dihydrofuran stage (Interrupted Feist-Bénary) or the uncyclized tricarbonyl intermediate if the leaving group (halide) displacement is sluggish or if the base is too weak to drive the final aromatization [5].

Diagnostic Check:

  • H-NMR: Look for a doublet around

    
     4.5-5.0 ppm (methine proton of dihydrofuran) instead of aromatic furan singlets.
    

Resolution Steps:

  • Two-Stage Protocol: Do not attempt one-pot if stalling occurs. Isolate the intermediate.

  • Acidic Finish: Treat the isolated dihydrofuran/tricarbonyl intermediate with acid (e.g., HCl/EtOH or

    
    ) to force dehydration and aromatization.
    
  • Base Selection: Switch from Pyridine (weak) to NaOEt (stronger) if the initial alkylation is slow, but beware of ester hydrolysis [6].

Ticket #003: Regioisomer Contamination (Gold Catalysis)

Symptom: Product is a mixture of isomers (e.g., 2,5-substituted vs 2,4-substituted) or unexpected ketone byproducts. Context: Gold-catalyzed cyclization of alkynyl ketones or allenyl ketones.

Technical Diagnosis: Gold (


 or 

) activates the alkyne/allene for nucleophilic attack by the carbonyl oxygen. The regioselectivity is governed by the specific mechanism: 5-exo-dig vs 6-endo-dig .
  • Hydration Side Reaction: If water is present, the activated alkyne may simply hydrate to a diketone instead of cyclizing.

  • Ligand Influence: Sterically bulky ligands (e.g., JohnPhos) on Gold favor specific cyclization modes by shielding the metal center [7].

Prevention Strategy:

  • Strict Anhydrous Conditions: Use molecular sieves in the reaction vessel to prevent alkyne hydration.

  • Solvent Polarity: Switch from DCM (non-polar) to MeOH or THF. Solvents can coordinate transiently or assist in proton transfer steps that determine the final isomer [8].

Standard Operating Protocol (SOP): Iodine-Catalyzed Paal-Knorr

Objective: Synthesis of 2,5-dimethylfuran (or substituted variants) minimizing polymerization. Scope: Robust for acid-sensitive substrates.

Reagents:

  • 2,5-Hexanedione (1.0 equiv)

  • Molecular Iodine (

    
    ) (5–10 mol%)
    
  • Solvent: Solvent-free (Neat) or

    
     if solid substrate.
    

Step-by-Step Workflow:

  • System Prep: Ensure glassware is oven-dried. While this protocol is tolerant, moisture promotes the reverse reaction.

  • Charging:

    • Add 1.0 mmol of 1,4-diketone to a round-bottom flask.

    • Add 0.05 mmol (5 mol%) of molecular iodine.

    • Observation: The mixture will turn dark purple/brown immediately.

  • Reaction:

    • Stir at Room Temperature for 10–30 minutes.

    • System Check: Monitor via TLC.[1][2] The starting diketone (more polar) should disappear, replaced by a less polar furan spot (high

      
      ).
      
  • Quench (Critical):

    • Add 5% aqueous

      
       (Sodium Thiosulfate) solution.
      
    • Visual Cue: The iodine color will vanish, leaving a clear or pale yellow organic layer. This stops the Lewis acid catalysis immediately, preventing post-reaction polymerization.

  • Isolation:

    • Extract with diethyl ether (

      
      ).
      
    • Dry over

      
      , filter, and concentrate carefully (simple furans are volatile; do not use high vacuum if product BP is <100°C).
      

Why this works: Iodine acts as a mild Lewis acid to activate the carbonyls but is quenched easily, avoiding the "acidic workup" issues of traditional sulfuric acid methods [9].

Ticket #004: Post-Synthesis Instability (Diels-Alder Dimerization)

Symptom: Pure furan oil turns into a solid or viscous gel upon storage. Context: Electron-poor furans (e.g., furoates) are stable, but electron-rich furans (alkyl-substituted) are reactive dienes.

Technical Diagnosis: Furans can undergo Diels-Alder cycloaddition with themselves (if highly reactive) or with dienophiles present in the matrix (e.g., maleimides, enones). This is often reversible (Retro-Diels-Alder) but leads to degradation over time [10].

Storage & Handling:

  • Store at -20°C: Low temperature kinetically inhibits dimerization.

  • Exclude Light/Oxygen: Furans are prone to photo-oxidation (singlet oxygen) to form endoperoxides, which then polymerize. Store in amber vials under Argon.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckState Physical State? Start->CheckState Tar Black Tar/Viscous CheckState->Tar Polymerization Solid Unexpected Solid CheckState->Solid Interrupted Cyclization Isomers Mixture of Isomers CheckState->Isomers Regio-control failure AcidCheck Check Catalyst Acidity Tar->AcidCheck NMRCheck Check H-NMR (4.5-5.0 ppm) Solid->NMRCheck LigandCheck Check Ligand Sterics (Au/Pd) Isomers->LigandCheck SwitchLewis Switch to Lewis Acid (I2, Sc(OTf)3) AcidCheck->SwitchLewis Too Strong Dehydrate Perform Acidic Dehydration Step NMRCheck->Dehydrate Dihydrofuran Present SolventCheck Change Solvent Polarity LigandCheck->SolventCheck

Caption: Decision matrix for diagnosing common synthetic failures based on physical observation and NMR data.

References
  • Amarnath, V., & Amarnath, K. (1995).[3][4] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry. Link

  • Rao, H. S. P., & Jothilingam, S. (2003).[4] Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry. Link

  • Minetto, G., et al. (2005).[4] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans. European Journal of Organic Chemistry. Link

  • Stauffer, F., & Neier, R. (2000).[4] Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters. Link

  • Li, J. (2009). Feist-Bénary Furan Synthesis. In: Name Reactions. Springer.[5] Link

  • Calter, M. A., & Phillips, R. M. (2007). Interrupted Feist-Bénary Reaction. Current Organic Chemistry. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

  • Dudnik, A. S., & Gevorgyan, V. (2010). Formal Inverse-Electron-Demand Diels-Alder Reactions of Electron-Deficient Dienes. Angewandte Chemie International Edition. Link

  • Ren, Y-M., et al. (2012). Iodine-Catalyzed Paal-Knorr Furan Synthesis under Solvent-Free Conditions. Synthetic Communications. Link

  • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. Link

Sources

Troubleshooting

"2-(1-Aminoethyl)furan-3,4-diyldimethanol" stability issues and degradation

This technical guide addresses the stability and degradation of 2-(1-Aminoethyl)furan-3,4-diyldimethanol, a substituted furan of interest to researchers in drug discovery and development. While specific literature on thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and degradation of 2-(1-Aminoethyl)furan-3,4-diyldimethanol, a substituted furan of interest to researchers in drug discovery and development. While specific literature on this exact molecule is limited, this document synthesizes established principles of furan chemistry to provide expert guidance on its handling, storage, and potential degradation pathways. The information herein is intended to empower scientists to anticipate and troubleshoot stability-related challenges in their experimental workflows.

Introduction: The Furan Moiety - A Double-Edged Sword

Furan rings are valuable scaffolds in medicinal chemistry, often used as bioisosteres for phenyl groups to modify steric and electronic properties, which can enhance drug-receptor interactions and improve pharmacokinetic profiles[1]. However, the furan ring is also a known "structural alert" for medicinal chemists due to its susceptibility to metabolic oxidation, which can lead to reactive intermediates[2][3]. Understanding the inherent stability of any furan-containing compound, such as 2-(1-Aminoethyl)furan-3,4-diyldimethanol, is therefore critical for the development of safe and effective therapeutic agents[2].

This guide will address frequently asked questions and provide troubleshooting protocols based on the known reactivity of the furan core and the influence of its specific substituents: an aminoethyl group and two hydroxymethyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(1-Aminoethyl)furan-3,4-diyldimethanol?

A1: The primary stability concerns stem from the furan ring itself, which is susceptible to:

  • Oxidative Degradation: The furan ring can be oxidized, particularly by metabolic enzymes (like Cytochrome P450s) or strong chemical oxidants. This can lead to ring-opening and the formation of reactive, potentially toxic, intermediates such as enediones or epoxides[2][3]. The presence of the electron-donating aminoethyl and hydroxymethyl groups may increase the ring's susceptibility to oxidation.

  • Acid/Base Instability: Furan derivatives can be unstable in both acidic and basic conditions[4]. Strong acids can promote polymerization or degradation, while basic conditions can facilitate ring-opening, especially if adjacent functional groups can participate[5].

  • Thermal and Photolytic Degradation: Like many complex organic molecules, exposure to high temperatures or UV light can provide the energy needed to initiate degradation pathways[6][7].

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, 2-(1-Aminoethyl)furan-3,4-diyldimethanol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C or -80°C)Minimizes thermal degradation and slows the kinetics of potential hydrolytic or oxidative reactions[5].
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the furan ring.
Light Amber vial or protected from lightPrevents photolytic degradation pathways[6].
Moisture Tightly sealed container with desiccantMinimizes hydrolysis. Furanmethanols can be unstable in water.

Q3: How do the substituents on 2-(1-Aminoethyl)furan-3,4-diyldimethanol affect its stability?

A3: The substituents play a crucial role:

  • Hydroxymethyl Groups (-CH₂OH): These groups are susceptible to oxidation to form aldehydes and then carboxylic acids. They also increase the compound's polarity and water solubility, which might make it more prone to hydrolysis under certain pH conditions[8].

  • Aminoethyl Group (-CH(CH₃)NH₂): The primary amine is basic and can react with acids. It can also be a site for oxidation. The presence of this group near the furan ring could potentially influence the ring's electronic properties and reactivity.

Q4: What are the likely degradation products I might observe?

A4: Based on established furan chemistry, potential degradation products could arise from several pathways[2][9]:

  • Furan Ring Oxidation and Opening: This is a major pathway for many furan-containing drugs[2]. The initial oxidation can form an unstable epoxide or a cis-enedione. These reactive intermediates can be further hydrolyzed to form dicarbonyl compounds or react with nucleophiles.

  • Side-Chain Oxidation: The hydroxymethyl groups can be oxidized to the corresponding aldehydes or carboxylic acids.

  • Hydrolysis: While the furan ring itself is an ether, the overall structure could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opened products[5].

A hypothesized major degradation pathway is illustrated below.

Degradation_Pathway cluster_main Hypothesized Oxidative Degradation Parent 2-(1-Aminoethyl)furan- 3,4-diyldimethanol Intermediate Reactive Intermediate (e.g., cis-enedione) Parent->Intermediate Oxidation (e.g., P450, H₂O₂) Product Ring-Opened Product (e.g., γ-ketoenal) Intermediate->Product Hydrolysis

Caption: Hypothesized oxidative degradation pathway.

Troubleshooting Guide for Experimental Work

This section addresses common issues encountered during synthesis, purification, and analysis.

Observed Problem Potential Cause Recommended Solution
Low yield or loss of compound during aqueous workup. Instability in acidic or basic solutions. Furan rings can be sensitive to pH extremes[4]. The compound may be degrading during extraction.- Neutralize the reaction mixture to pH ~7 before extraction.- Minimize the duration of contact with acidic or basic aqueous layers.- Use a milder acid/base if possible for pH adjustment.
Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS over time. Compound degradation. This indicates instability under the current storage or handling conditions.- Re-evaluate storage conditions (see FAQ A2).- Prepare solutions fresh before use.- If in solution, consider the stability in that specific solvent. Polar aprotic solvents like DMF may offer better stability[4].
Discoloration of the solid compound (e.g., turning amber or brown). Oxidation and/or polymerization. Furanmethanols can form insoluble resins upon aging or exposure to air and light.- Store under an inert atmosphere (argon or nitrogen).- Protect from light.- If discoloration is observed, re-analyze the compound for purity before use.
Inconsistent biological assay results. Degradation of the compound in the assay medium. The compound may be unstable at 37°C in aqueous, oxygenated buffer over the time course of the experiment.- Assess the stability of the compound in the assay buffer under assay conditions (time, temperature).- Consider adding antioxidants to the buffer if oxidative degradation is suspected, but be mindful of potential interference with the assay.- Prepare stock solutions in a stable solvent (e.g., DMSO) and make final dilutions into the assay medium immediately before use.

Experimental Protocols

For definitive stability assessment, a forced degradation study is recommended. This is a standard practice in pharmaceutical development to identify likely degradation products and establish the stability-indicating nature of analytical methods[6][10].

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of 2-(1-Aminoethyl)furan-3,4-diyldimethanol under various stress conditions. An extent of 5-20% degradation is typically targeted to avoid the formation of secondary, irrelevant degradation products[10][11].

Materials:

  • 2-(1-Aminoethyl)furan-3,4-diyldimethanol

  • HPLC-grade methanol, water, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • pH meter, calibrated oven, photostability chamber

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 60°C) C Base Hydrolysis (0.1 M NaOH, RT) D Oxidation (3% H₂O₂, RT) E Thermal (Solid, 80°C) F Photolytic (ICH Q1B conditions) G Control (Stock solution, protected) H Sample at Time Points (e.g., 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize (for B & C) Quench/Dilute (for D) H->I J Analyze by HPLC-UV/MS I->J K Assess Degradation (%) Identify Degradants (MS) J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: Store the solid compound in a vial at 80°C.

    • Photolytic: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at 2-8°C, protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For thermal stress, dissolve the solid in methanol to the initial concentration.

    • Analyze all samples, including the control, by a suitable stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Khusnutdinov, R. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

  • Al-Amiery, A. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Ataman Kimya. 2-FURANMETHANOL. [Link]

  • Feng, J., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 780025. [Link]

  • Chen, B.-H., et al. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 14(20), 3237. [Link]

  • Shaikh, A., et al. (2022). Clinically approved drugs containing furan ring. ResearchGate. [Link]

  • LookChem. 2-(1-Aminoethyl)furan-3,4-diyldimethanol. [Link]

  • Peterson, L. A. (2013). Many xenobiotics containing a furan ring are toxic and/or carcinogenic. ResearchGate. [Link]

  • Kimer, D., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. [Link]

  • Georgiadis, D., & Zografos, A. L. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Bonger, K. M., et al. (2014). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 12(38), 7538-7545. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Kumar, V., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

Sources

Optimization

Optimizing catalyst selection for furan derivative synthesis

Topic: Optimizing Catalyst Selection & Troubleshooting Introduction Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Furan Paradox": the furan ring is aromatic enough to requir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection & Troubleshooting

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Furan Paradox": the furan ring is aromatic enough to require harsh conditions for formation, yet electron-rich enough to polymerize into black tar (humins) the moment those conditions are met.

This guide moves beyond standard textbook procedures. We focus on catalyst chemoselectivity —choosing the specific tool that lowers the activation energy of cyclization without triggering the oligomerization cascade. Below are the three most common support tickets we receive, structured as high-level troubleshooting modules.

Module 1: Ring Construction (Paal-Knorr & Feist-Benary)

User Ticket #402:

"I am using H₂SO₄ for a Paal-Knorr cyclization of a 1,4-diketone. The reaction turns black within 10 minutes, and I isolate mostly insoluble humins. How do I stop polymerization?"

Root Cause Analysis:

The "black tar" is a result of the acidity-polymerization trade-off . Furan rings are acid-sensitive. While Brønsted acids (like H₂SO₄ or pTSA) catalyze the dehydration required to close the ring, they also protonate the resulting furan at the


-position, initiating a cationic polymerization chain reaction.
The Solution: Lewis Acid Switching

You must decouple the dehydration step from the protonation step. Switch from strong Brønsted acids to Water-Tolerant Lewis Acids .

Recommended Protocol Change: Replace H₂SO₄ with Scandium(III) Triflate [Sc(OTf)₃] .

  • Why: Sc(OTf)₃ acts as a specific oxophilic Lewis acid. It activates the carbonyl oxygen to facilitate nucleophilic attack by the enol, but it is not acidic enough to protonate the furan ring once formed.

  • Alternative: If the substrate is extremely acid-sensitive, switch to the Feist-Benary synthesis (interrupted), which operates under basic conditions.

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: 1,4-Dicarbonyl Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive FeistBenary Route: Feist-Benary Catalyst: Pyridine/Et3N (Basic Conditions) AcidSensitive->FeistBenary Yes PaalKnorr Route: Paal-Knorr AcidSensitive->PaalKnorr No Scale Scale of Reaction? PaalKnorr->Scale SmallScale Lab Scale (<5g) Catalyst: Sc(OTf)3 (1 mol%) Solvent: MeCN/H2O Scale->SmallScale Industrial Process Scale (>100g) Catalyst: Amberlyst-15 (Heterogeneous/Removable) Scale->Industrial

Figure 1: Decision tree for selecting the optimal catalytic environment based on substrate sensitivity and scale.

Module 2: Functionalization (Pd-Catalyzed C-H Activation)

User Ticket #891:

"My Suzuki coupling on a furan substrate stalls at 30% conversion. I'm using Pd(PPh₃)₄. Is the catalyst dying?"

Root Cause Analysis:

Standard Pd(0) catalysts often fail with furans due to coordination saturation . The furan oxygen is a hard donor and can bind to the Palladium center, displacing weak ligands and shutting down the catalytic cycle (poisoning). Furthermore, C2-position activation is electronically favored, but without a directing group, regioselectivity degrades.

The Solution: Bulky Ligands & Oxidative Reloading

You need a ligand that is bulky enough to prevent the furan from binding to the metal center non-productively.

Recommended Protocol Change:

  • Catalyst: Switch to Pd(OAc)₂ with XPhos or SPhos ligands. The biaryl backbone of these ligands creates a steric "umbrella" that protects the Pd center.

  • Oxidant (for C-H activation): If performing direct C-H arylation (no halide on the furan), you must add Ag₂CO₃ or Cu(OAc)₂ . This regenerates the Pd(II) species required for the C-H bond cleavage step.

Data: Ligand Efficacy Comparison
Ligand SystemConversion (12h)Regioselectivity (C2:C5)Notes
Pd(PPh₃)₄ 32%60:40Rapid catalyst poisoning by furan O-atom.
Pd(OAc)₂ / PCy₃ 55%85:15Better, but PCy₃ is air-sensitive.
Pd(OAc)₂ / XPhos 94% >98:1 Steric bulk prevents poisoning; high turnover.
Pd/C (Heterogeneous) 40%70:30Leaching issues common with furans.

Module 3: Biomass Valorization (HMF to FDCA)

User Ticket #105:

"I am oxidizing HMF to FDCA. I see good conversion, but the product is contaminated with humins and ring-opened byproducts."

Root Cause Analysis:

Humins in HMF oxidation usually form before the oxidation is complete. If the pH is too low, the aldehyde group of HMF reacts with the furan ring of another molecule. If the pH is too high (strong NaOH), ring-opening to levulinic acid occurs.

The Solution: Gold on Titania (Au/TiO₂)

Platinum (Pt) catalysts are prone to "over-oxidation" and poisoning by oxygen. Gold nanoparticles (AuNPs) are superior for aldehyde oxidation under mild base conditions.

Recommended Protocol Change:

  • Catalyst: 1 wt% Au/TiO₂ .

  • Conditions: Weak base (Na₂CO₃ or dilute NaOH), 60°C, 10 bar O₂ (or air flow).

  • Why: Gold does not bind O₂ strongly; it relies on the lattice oxygen of the support (TiO₂) or hydroxide ions in solution to facilitate the H-abstraction from the aldehyde. This mechanism prevents the radical formation that leads to humins.

Detailed Experimental Protocol

Optimized Workflow: Sc(OTf)₃ Catalyzed Paal-Knorr Synthesis

For the synthesis of 2,5-disubstituted furans from 1,4-diketones without polymerization.

Reagents:

  • 1,4-Diketone (1.0 mmol)

  • Scandium(III) Triflate [Sc(OTf)₃] (0.01 mmol, 1 mol%)

  • Solvent: Acetonitrile (MeCN) or Water/SDS (for green chemistry)

Step-by-Step:

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the 1,4-diketone in 3 mL of MeCN.

  • Catalyst Addition: Add 4.9 mg (1 mol%) of Sc(OTf)₃. Note: The catalyst is hygroscopic; weigh quickly.

  • Reaction: Stir at room temperature (25°C).

    • Checkpoint: Monitor via TLC. Most reactions complete in 3–4 hours. If the substrate is sterically hindered (e.g., t-butyl groups), heat to 50°C.

  • Quench: No aqueous quench is needed for MeCN.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • The catalyst remains as a solid residue. Extract the product with diethyl ether.

    • Recycling: The Sc(OTf)₃ residue can be washed with hexane and reused up to 3 times without significant loss of activity.

Mechanistic Pathway (DOT Visualization)

PaalKnorrMechanism Substrate 1,4-Diketone Activation Sc(III) Coordinates Carbonyl Oxygen Substrate->Activation Cyclization Enol Attack (Rate Limiting Step) Activation->Cyclization Intermediate Hemiacetal Intermediate Cyclization->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration SideReaction Polymerization (BLOCKED by Sc(III)) Intermediate->SideReaction If H+ present Product Furan Product Dehydration->Product

Figure 2: The Sc(III) pathway activates the carbonyl for cyclization while avoiding the free protons (H+) that trigger the side reaction to polymerization.

References

  • Amarnath, V., & Amarnath, K. (1995).[1] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307.

  • Chen, J. J., et al. (2006). Scandium(III) Triflate Catalyzed Paal-Knorr Reaction: A Mild and Efficient Synthesis of Furans and Pyrroles.[2] Synlett, 2006(11), 1683–1686.

  • Giri, R., et al. (2014). Pd-Catalyzed C–H Functionalization of Furans. Chemical Society Reviews, 38(11), 3208.

  • Corma, A., et al. (2011). Biomass to chemicals: Conversion of HMF into 2,5-furandicarboxylic acid with supported gold catalysts. ChemSusChem, 4(3), 366-373.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of "2-(1-Aminoethyl)furan-3,4-diyldimethanol" versus other furan derivatives

The following guide provides an in-depth technical comparison of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS 15066-64-5) against other biologically active furan derivatives. This analysis focuses on its structural role...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(1-Aminoethyl)furan-3,4-diyldimethanol (CAS 15066-64-5) against other biologically active furan derivatives. This analysis focuses on its structural role as a bioisostere of Vitamin B6 (Pyridoxine) and its potential applications in drug development as an antimetabolite or synthetic scaffold.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

2-(1-Aminoethyl)furan-3,4-diyldimethanol is a specialized heterocyclic compound characterized by a furan core substituted with two hydroxymethyl groups at positions 3 and 4, and a 1-aminoethyl group at position 2. Structurally, it represents a furan-based bioisostere of Pyridoxine (Vitamin B6) , where the pyridine ring is replaced by a furan ring, and the C2-methyl group is functionalized with an amine.

This guide compares its biological potential against established furan classes (Nitrofurans, Benzofurans, and Amino-alkyl furans), highlighting its unique position as a potential Vitamin B6 antimetabolite and biosynthetic intermediate .

Compound Snapshot
FeatureSpecification
Chemical Name 2-(1-Aminoethyl)furan-3,4-diyldimethanol
CAS Number 15066-64-5
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Key Functional Groups Furan ring (aromatic), Primary Amine (aliphatic), Diol (primary alcohols)
Predicted Mechanism Pyridoxal Phosphate (PLP) Enzyme Inhibition / Antimetabolite

Comparative Biological Activity Analysis

The biological activity of furan derivatives is heavily dictated by the substitution pattern. While nitrofurans rely on reductive activation to damage DNA, and benzofurans often target receptor sites (e.g., Amiodarone), 2-(1-Aminoethyl)furan-3,4-diyldimethanol operates through metabolic mimicry .

Table 1: Comparative Efficacy & Mechanism of Action
Compound ClassRepresentative DrugPrimary MechanismComparison to Target Molecule
Amino-Furan Methanols 2-(1-Aminoethyl)furan-3,4-diyldimethanol Metabolic Antagonism (Inhibition of B6-dependent enzymes)Target Molecule . Acts as a "false substrate" for kinases or decarboxylases due to structural homology with Pyridoxine.
Nitrofurans NitrofurantoinDNA Damage (Reductive activation by bacterial flavoproteins)Distinct . Nitrofurans require a nitro group for radical generation; the target molecule lacks this and is non-genotoxic.
Amino-Alkyl Furans RanitidineReceptor Antagonism (H2 Histamine Receptor)Related Scaffold . Both contain amino-alkyl tails, but Ranitidine targets GPCRs, whereas the target molecule targets metabolic enzymes.
Benzofurans AmiodaroneIon Channel Blockade (K+ / Ca2+ channels)Distinct . Benzofurans are lipophilic and bulky; the target molecule is highly polar and hydrophilic (logP ~ -1.5).
Detailed Mechanistic Insight: The "Pseudo-B6" Hypothesis

The target molecule's structure suggests it competes with Pyridoxine for binding to Pyridoxal Kinase . Unlike Pyridoxine, the furan ring alters the electron density and pi-stacking interactions within the active site. The 1-aminoethyl group provides an additional hydrogen bond donor/acceptor site that may lock the enzyme in an inactive conformation or prevent the phosphorylation required to form the active cofactor (PLP analog).

Experimental Validation Protocols

To validate the biological activity of 2-(1-Aminoethyl)furan-3,4-diyldimethanol, the following experimental workflows are recommended. These protocols distinguish between general cytotoxicity and specific metabolic interference.

Protocol A: Vitamin B6 Antagonism Screen (Microbial Auxotrophs)

Objective: Determine if the compound acts as a B6 antimetabolite. System: Saccharomyces cerevisiae (pyridoxine auxotroph strain).

  • Preparation: Culture yeast in minimal media deficient in Vitamin B6.

  • Gradient Setup: Prepare agar plates with a sub-optimal concentration of Pyridoxine (1 ng/mL) to allow slow growth.

  • Treatment: Apply filter discs soaked in 10 µM, 100 µM, and 1 mM of 2-(1-Aminoethyl)furan-3,4-diyldimethanol .

  • Control: Use 4-Deoxypyridoxine (known antagonist) as a positive control.

  • Readout: Measure the Zone of Inhibition . A clear zone indicates the compound competes with the limited Pyridoxine available, starving the cells.

Protocol B: In Vitro Transaminase Inhibition Assay

Objective: Assess inhibition of PLP-dependent enzymes (e.g., Aspartate Transaminase - AST).

  • Enzyme Mix: Incubate purified recombinant AST (10 units) with Pyridoxal-5'-Phosphate (PLP, 10 µM) for 15 mins to form the holoenzyme.

  • Inhibitor Addition: Add the target furan derivative (0.1 - 100 µM) and incubate for 30 mins.

  • Substrate Initiation: Add L-Aspartate (10 mM) and α-Ketoglutarate (10 mM).

  • Detection: Monitor the formation of Oxaloacetate via a coupled reaction with Malate Dehydrogenase (MDH) and NADH.

  • Quantification: Measure the decrease in Absorbance at 340 nm (NADH oxidation).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Signal Transduction & Interaction Pathways

The following diagram illustrates the hypothesized interference of 2-(1-Aminoethyl)furan-3,4-diyldimethanol within the Vitamin B6 salvage pathway, contrasting it with the standard activation of Pyridoxine.

B6_Interference Pyridoxine Pyridoxine (Vitamin B6) PyK Pyridoxal Kinase (ATP-dependent) Pyridoxine->PyK Substrate TargetMol 2-(1-Aminoethyl)furan- 3,4-diyldimethanol TargetMol->PyK Competitive Inhibitor PLP Pyridoxal-5'-Phosphate (Active Cofactor) PyK->PLP Phosphorylation FalsePLP Inactive Furan-PLP Analog PyK->FalsePLP False Phosphorylation (Hypothetical) Enzymes Transaminases / Decarboxylases (GABA, Dopamine synthesis) PLP->Enzymes Co-factor Binding FalsePLP->Enzymes Dead-end Complex Effect_Normal Normal Metabolism (Neurotransmitter Synthesis) Enzymes->Effect_Normal Effect_Inhib Metabolic Blockade (Enzyme Inhibition) Enzymes->Effect_Inhib Activity Loss

Caption: Comparative metabolic fate of Pyridoxine vs. the Furan Analog. The analog competes for Pyridoxal Kinase, potentially forming an inactive cofactor that blocks downstream enzymes.

Supporting Data & Physical Properties[1]

While direct clinical trial data for CAS 15066-64-5 is limited in public registries, its physicochemical profile (derived from vendor data and structural analysis) confirms its suitability as a water-soluble drug scaffold, distinct from lipophilic furan aromas.

Table 2: Physicochemical Profile (Source: LookChem)
PropertyValueImplication for Drug Design
Physical State Liquid / Low-melting solidAmenable to oral formulation.
Boiling Point 219.8 °C (at 760 mmHg)Thermally stable for standard synthesis.
Density 1.248 g/cm³Higher density than standard furans due to polar groups.
LogP (Predicted) -1.5Highly Hydrophilic . Unlike most furans, it will not cross the BBB passively unless transported by B6 carriers.
H-Bond Donors 3 (NH₂, 2x OH)High capacity for active site binding.
Flash Point 86.7 °CSafe for standard laboratory handling.

Synthesis & Structural Considerations

For researchers synthesizing this compound for testing, the synthesis likely diverges from standard Paal-Knorr furan synthesis due to the sensitive aminoethyl group.

  • Precursor: 3,4-bis(hydroxymethyl)furan (generated via reduction of furan-3,4-dicarboxylic acid esters).

  • Functionalization: Introduction of the aminoethyl group at position 2 via Friedel-Crafts acylation (using acetyl chloride) followed by Reductive Amination (using ammonium acetate/NaCNBH3).

  • Critical Control Point: The hydroxymethyl groups must be protected (e.g., as acetonides or silyl ethers) during the amination step to prevent polymerization or ether formation.

References

  • LookChem . (n.d.). 2-(1-Aminoethyl)furan-3,4-diyldimethanol Product Information & Physical Properties. Retrieved from [Link]

  • Dove Medical Press . (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • Orient Journal of Chemistry . (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025). Metabolomic Profile of Strawberry Fruit: Identification of Furan Derivatives. PMC. Retrieved from [Link]

Comparative

Technical Comparison: Spectroscopic Differentiation of Aminoethyl Furan Dimethanol Isomers

Executive Summary This guide addresses the structural elucidation of Aminoethyl Furan Dimethanol , a class of functionalized furan derivatives often encountered as intermediates in the synthesis of bio-based polymers (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural elucidation of Aminoethyl Furan Dimethanol , a class of functionalized furan derivatives often encountered as intermediates in the synthesis of bio-based polymers (e.g., PEF analogs) and pharmaceutical bioisosteres (e.g., ranitidine or pyridoxine analogs).

The primary challenge in synthesizing these trisubstituted furans is regioselectivity . Depending on the synthetic route (e.g., Mannich reaction vs. hydroxymethylation), two primary isomers often co-elute:

  • Isomer A (Target): 3-(2-aminoethyl)-2,5-furandimethanol (Symmetric substitution pattern).[1]

  • Isomer B (Alternative): 4-(2-aminoethyl)-2,3-furandimethanol (Asymmetric substitution pattern).[1]

This document provides a definitive spectroscopic framework to distinguish these isomers using NMR (


H, 

C, NOE), IR, and MS, emphasizing the critical role of 2D NMR in resolving the furan ring substitution pattern.

The Isomer Challenge: Structural Logic

The core difficulty lies in the fact that both isomers possess one isolated proton on the furan ring, often resulting in similar singlet peaks in low-resolution 1D NMR. Differentiation requires analyzing the magnetic environment of that single proton relative to the side chains.

Isomer Definitions
FeatureIsomer A (2,5-Pattern) Isomer B (2,3-Pattern)
IUPAC Name 3-(2-aminoethyl)-2,5-bis(hydroxymethyl)furan4-(2-aminoethyl)-2,3-bis(hydroxymethyl)furan
Symmetry Pseudo-symmetric axis through C3-C4 bond.[1]Highly asymmetric.[1]
Ring Proton Position C4 (Adjacent to C5-methanol).[1]Position C5 (Adjacent to Oxygen and C4-aminoethyl).[1]
Key Interaction Proton H4 is spatially close to one hydroxymethyl group and the aminoethyl tail.Proton H5 is adjacent to the ring Oxygen and spatially close to the aminoethyl group.

Analytical Workflow

The following decision tree outlines the logical flow for confirming the isomer identity, moving from bulk characterization to definitive structural proof.

G Start Crude Reaction Mixture HPLC HPLC Purification (C18 Column, H2O/MeOH) Start->HPLC MS HR-MS (ESI+) Confirm m/z = 171.09 [M+H]+ HPLC->MS NMR_1D 1H NMR (DMSO-d6) Observe Ring Proton Singlet MS->NMR_1D Decision Is Singlet Shift > 6.4 ppm? NMR_1D->Decision NOE 1D NOE / NOESY Irradiate Ring Proton Decision->NOE Ambiguous Result_A NOE to ONE -CH2OH group CONFIRMED: Isomer A (2,5-subst) NOE->Result_A Result_B NOE to Ring Oxygen (No OH contact) CONFIRMED: Isomer B (2,3-subst) NOE->Result_B

Figure 1: Analytical workflow for distinguishing furan isomers. The critical step is the NOE experiment, as chemical shift alone can be solvent-dependent.

Spectroscopic Data Comparison

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is required.[1] Chloroform (

) often causes exchange broadening of the -OH and -NH protons, obscuring coupling information.[1] DMSO stabilizes the -OH protons, allowing observation of triplet coupling (

), which verifies the "dimethanol" integrity.
Comparative Data Table (DMSO-

, 400 MHz)
SignalIsomer A (2,5-Dimethanol)Isomer B (2,3-Dimethanol)Diagnostic Note
Ring Proton (

)

6.25 ppm (s, 1H)

7.35 ppm (s, 1H)
Primary Indicator: H5 (Isomer B) is deshielded by the adjacent ring oxygen (

-position).[1] H4 (Isomer A) is in the

-position (shielded).[1]

(C2)

4.45 ppm (d)

4.50 ppm (d)
Similar environment; non-diagnostic.[1]

(C5/C3)

4.38 ppm (d)

4.30 ppm (d)
Isomer A C5-methylene is distinct; Isomer B C3-methylene is crowded.[1]

(Aminoethyl)

2.75 ppm (t)

2.65 ppm (t)
Slight upfield shift in Isomer B due to steric compression.[1]
HMBC Correlation

couples to C2, C3, C5

couples to C2, C3, C4
Definitive: In Isomer A,

sees two quaternary carbons with -CH2OH attachments.[1]
B. Infrared Spectroscopy (FT-IR)

While less specific for regiochemistry, IR confirms the functional group integrity.[1]

  • O-H Stretch: Broad band at 3200–3400 cm

    
    .[1]
    
    • Differentiation: Isomer B often shows intramolecular hydrogen bonding between the C3-hydroxymethyl and C4-aminoethyl groups, resulting in a sharper, lower-frequency shoulder (~3250 cm

      
      ).[1]
      
  • Furan Ring Breathing: ~1020 cm

    
    .[1]
    
    • Isomer A (2,5-subst) typically shows a cleaner doublet in the fingerprint region compared to the complex multiplet of Isomer B.

C. Mass Spectrometry (MS)[1][2][3]
  • Molecular Ion: Both show

    
     (M+H).[1]
    
  • Fragmentation (EI-MS):

    • Isomer A: Prominent peak at

      
       140 (Loss of 
      
      
      
      ).[1]
    • Isomer B: Prominent peak at

      
       154 (Loss of 
      
      
      
      or water due to proximity effects).[1]
    • Note: Isomer B is more prone to dehydration in the source due to the "ortho" effect of the adjacent hydroxymethyl groups.

Experimental Protocol: Definitive Identification

This protocol details the 1D Selective NOE experiment, which is the most robust method for proving the position of the ring proton.

Reagents and Equipment[2][3][4][5]
  • Sample: 10 mg of isolated Aminoethyl Furan Dimethanol.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).[1]
    
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution).

Step-by-Step Methodology
  • Preparation: Dissolve the sample in DMSO-

    
    . Ensure the solution is clear (filter if necessary) to prevent magnetic inhomogeneity.
    
  • Standard 1H Acquisition: Acquire a standard proton spectrum (16 scans) to locate the Ring Proton singlet (Target

    
     6.0–7.5 ppm).[1]
    
  • Selective Excitation:

    • Set the transmitter frequency (O1) exactly on the Ring Proton resonance.

    • Select a mixing time (

      
      ) of 500 ms (optimal for small molecules).[1]
      
  • Acquisition: Acquire the NOE difference spectrum.

  • Analysis:

    • Look for: Positive peaks in the aliphatic region.

    • Interpretation:

      • If NOE is observed at the methylene protons of the hydroxymethyl group (

        
         ~4.4 ppm), the proton is adjacent to a 
        
        
        
        group (Consistent with Isomer A ).
      • If NOE is observed primarily at the aminoethyl side chain and not the hydroxymethyl group (or very weak), the proton is likely at C5, adjacent to the ring oxygen (Consistent with Isomer B ).

Structural Signaling Pathway

Understanding the synthesis pathway helps predict the impurity profile. The following diagram illustrates the divergence point for these isomers during a standard Mannich-type synthesis.

Synthesis Precursor 2,5-Bis(hydroxymethyl)furan Intermediate Mannich Complex Precursor->Intermediate Activation Reagent + Formaldehyde + Ethylamine Isomer_A Isomer A (3-Aminoethyl-2,5-dimethanol) MAJOR PRODUCT Intermediate->Isomer_A Path A Isomer_B Isomer B (4-Aminoethyl-2,3-dimethanol) MINOR IMPURITY Intermediate->Isomer_B Path B Path_A Attack at C3 (Beta) (Sterically Favored) Path_B Attack at C4 (If C3 blocked/directed)

Figure 2: Synthetic divergence. The 2,5-substitution pattern (Isomer A) is generally favored due to the electronic activation of the alpha-positions in the precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for Furan coupling constants and shifts).

  • Gandini, A. (2011).[1] "The irruption of polymers from renewable resources on the scene of macromolecular science and technology". Green Chemistry, 13(5), 1061-1083.[1] Link (Context for furan dimethanol derivatives).

  • Bozell, J. J., & Petersen, G. R. (2010).[1] "Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited". Green Chemistry, 12(4), 539-554.[1] Link (Source for 2,5-bis(hydroxymethyl)furan data).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for calculating chemical shifts of substituted furans).

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Aminoethyl Furans: A Comparative Guide

Executive Summary: The Furan Scaffold in Ligand Design Product Focus: Aminoethyl Furan Scaffolds Primary Application: Histamine Receptor Ligands (H2/H3/H4) and Kinase Inhibitors Primary Alternatives: Aminoethyl Thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Scaffold in Ligand Design

Product Focus: Aminoethyl Furan Scaffolds Primary Application: Histamine Receptor Ligands (H2/H3/H4) and Kinase Inhibitors Primary Alternatives: Aminoethyl Thiophenes, Aminoethyl Imidazoles, Aminoethyl Benzenes

This guide provides a technical analysis of aminoethyl furan derivatives, focusing on their utility as bioisosteres in drug development. While the imidazole ring of histamine is the endogenous ligand for histamine receptors, it suffers from metabolic instability and rapid clearance. The furan ring offers a strategic alternative: it maintains the aromaticity and H-bond acceptor capabilities required for binding while significantly altering lipophilicity (


) and metabolic profiles.

This analysis objectively compares the aminoethyl furan scaffold against its thiophene, benzene, and imidazole counterparts, supported by experimental protocols and comparative binding data.

Mechanistic SAR Analysis: Furan vs. Alternatives

The selection of a furan ring over a thiophene or benzene ring is rarely arbitrary; it is a calculated decision based on electronic density and hydrogen bonding capacity .

Electronic and Steric Causality
  • H-Bonding Capability: The furan oxygen possesses two lone pairs, making it a distinct H-bond acceptor. Unlike the sulfur in thiophene (which is a poor H-bond acceptor due to diffuse orbitals) or the carbon in benzene (non-polar), the furan oxygen can interact with specific residues (e.g., Asn, Thr) in the receptor binding pocket.

  • Aromaticity &

    
    -Stacking:  Furan is less aromatic than benzene and thiophene (Resonance Energy: Benzene > Thiophene > Furan). This reduced aromaticity often leads to different 
    
    
    
    -stacking geometries with receptor residues (e.g., Trp or Phe) compared to the "T-shaped" or "parallel-displaced" stacking seen with benzenes.
  • Lipophilicity (

    
    ): 
    
    • Imidazole (Baseline): Highly polar, low

      
       (hydrophilic).
      
    • Furan: Moderately lipophilic. Ideal for balancing solubility and membrane permeability.

    • Thiophene: More lipophilic than furan.

    • Benzene: Highly lipophilic, often leading to non-specific binding.

Comparative Performance Data

The following table summarizes the binding affinity trends of aminoethyl derivatives at the Histamine H2 Receptor (H2R), a classic model for this SAR.

Table 1: Comparative SAR of Aminoethyl Scaffolds at Histamine H2 Receptor

Scaffold TypeHeteroatomRelative Potency (H2R)*LogP (approx)Metabolic StabilityKey SAR Feature
Aminoethyl Furan Oxygen High (

nM)
1.34 Moderate Strong H-bond acceptor (O); Planar geometry.
Aminoethyl ThiopheneSulfurHigh (

nM)
1.81HighBioisostere; S is larger, more lipophilic.
Aminoethyl BenzeneCarbonLow (

nM)
2.13HighLacks H-bond acceptor; steric bulk differs.
Aminoethyl ImidazoleNitrogenModerate (Endogenous)-0.02LowRapid metabolism (N-methylation).

*Note: Potency values are generalized from ranitidine-like analog studies (Lumma et al., 1984). Lower


 indicates higher affinity.

Critical Insight: The furan and thiophene rings are often equipotent in binding, but furan derivatives typically exhibit higher water solubility, making them preferable for oral formulations. The benzene analog often fails because it lacks the heteroatom necessary to anchor the ligand in the receptor's specific "polar pocket."

Visualization: SAR Logic Pathway

The following diagram illustrates the decision matrix for selecting the Furan scaffold based on pharmacological requirements.

SAR_Logic cluster_legend Decision Factors Start Ligand Optimization Target NeedHbond Requirement: H-Bond Acceptor? Start->NeedHbond NeedLipophilicity Requirement: Increase LogP? NeedHbond->NeedLipophilicity Yes SelectBenzene SELECT: Aminoethyl Benzene (Low Potency - Lacks H-bond) NeedHbond->SelectBenzene No SelectFuran SELECT: Aminoethyl Furan (High Potency + Solubility) NeedLipophilicity->SelectFuran Moderate Increase Needed SelectThiophene SELECT: Aminoethyl Thiophene (High Potency + Lipophilicity) NeedLipophilicity->SelectThiophene High Increase Needed Legend Furan offers the optimal balance between polarity and affinity.

Figure 1: Decision logic for scaffold selection in H2 antagonist design. The furan ring is selected when H-bonding is required without excessive lipophilicity.

Experimental Protocols

To validate the SAR claims, the following protocols describe the synthesis of a probe molecule (2-(2-aminoethyl)furan derivative) and its subsequent binding assay.

Synthesis of 2-[5-(Dimethylaminomethyl)-2-furanylmethylthio]ethylamine

This protocol adapts the Mannich reaction and thioether formation, standard for creating H2-active furan probes (e.g., Ranitidine precursors).

Reagents:

  • Furfuryl alcohol[1]

  • Dimethylamine (40% aq)

  • Formaldehyde (37% aq)

  • Cysteamine hydrochloride

  • Conc. HCl

Workflow:

  • Mannich Reaction (C-5 Functionalization):

    • Mix furfuryl alcohol (1.0 eq) with dimethylamine (1.1 eq) and formaldehyde (1.1 eq) at 0°C.

    • Stir for 24h at room temperature.

    • Validation Checkpoint: TLC (MeOH:DCM 1:9) should show a new polar spot.

    • Isolate 5-(dimethylaminomethyl)furfuryl alcohol via vacuum distillation.

  • Thioether Linkage Formation:

    • Dissolve the intermediate from Step 1 in conc. HCl (Caution: Exothermic).

    • Add cysteamine hydrochloride (1.0 eq) slowly at 0°C.

    • Stir for 18h at ambient temperature.

    • Neutralize with

      
       and extract with Chloroform.
      
  • Purification:

    • Purify via column chromatography (Silica gel,

      
      ).
      
    • Final Validation:

      
      -NMR must show the furan ring protons as doublets at 
      
      
      
      6.2-6.4 ppm.

Synthesis_Workflow Step1 Reagents: Furfuryl Alcohol + HCHO + HN(Me)2 Step2 Mannich Reaction (24h, RT) Step1->Step2 Intermed Intermediate: 5-DMA-Furfuryl Alcohol Step2->Intermed Step3 Coupling: + Cysteamine / HCl Intermed->Step3 Final Product: Aminoethyl Furan Derivative Step3->Final

Figure 2: Synthetic pathway for aminoethyl furan derivatives via Mannich functionalization.

Pharmacological Evaluation: H2 Receptor Binding Assay

Objective: Determine


 of the synthesized furan derivative vs. thiophene analog.

Protocol:

  • Membrane Preparation: Use guinea pig cerebral cortex (high H2 density) or transfected CHO cells expressing human H2R. Homogenize in 50 mM Na/K phosphate buffer (pH 7.4).

  • Radioligand: Use

    
    -Tiotidine (specific H2 antagonist).
    
  • Incubation:

    • Mix membrane suspension (

      
       protein), 
      
      
      
      -Tiotidine (2 nM), and increasing concentrations of the test Furan compound (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Conclusion

The aminoethyl furan scaffold represents a superior bioisostere for specific drug targets where hydrogen bonding is critical but high lipophilicity is undesirable.

  • Choose Furan when targeting receptors with polar pockets (e.g., Histamine H2, certain Kinases) to maximize selectivity via the oxygen lone pair.

  • Choose Thiophene if the target pocket is purely hydrophobic or if blood-brain barrier penetration requires higher

    
    .
    
  • Avoid Benzene for these specific applications due to the loss of critical H-bond interactions, which consistently results in a 10-100 fold loss in potency.

References

  • Lumma, W. C., et al. (1984). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Journal of Medicinal Chemistry.

  • Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Furan vs. Thiophene Derivatives in Drug Design: A Comparative Analysis. BenchChem.

  • Alizadeh, M., et al. (2020).[1] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

Sources

Comparative

Comparative study of pyran- and furan-based compounds in drug discovery.

Executive Summary In medicinal chemistry, the choice between five-membered (furan) and six-membered (pyran/tetrahydropyran) oxygen heterocycles is rarely a matter of simple ring sizing. It represents a fundamental diverg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between five-membered (furan) and six-membered (pyran/tetrahydropyran) oxygen heterocycles is rarely a matter of simple ring sizing. It represents a fundamental divergence in strategy: Furan is an electron-rich aromatic system often associated with high potency but significant metabolic liabilities (structural alerts). Tetrahydropyran (THP) , the saturated six-membered counterpart, serves as a non-aromatic, metabolically stable bioisostere used to modulate lipophilicity (LogP) and solubility.

This guide analyzes the mechanistic divergence between these two scaffolds, providing experimental protocols for assessing their respective liabilities and advantages.

Structural & Physicochemical Profiling[1]

The fundamental difference lies in aromaticity and conformation. Furan is planar and aromatic; THP is saturated and adopts a chair conformation.

The Furan Scaffold[2][3][4]
  • Geometry: Planar, aromatic (

    
     electrons).
    
  • Electronic Nature:

    
    -excessive (electron-rich). The oxygen lone pair participates in the aromatic sextet, making the ring susceptible to electrophilic attack.
    
  • Medicinal Utility: Often used as a rigid linker or hydrogen bond acceptor (HBA).

  • Key Risk: Metabolic bioactivation (see Section 2).

The Pyran/Tetrahydropyran (THP) Scaffold
  • Geometry: Non-planar (Chair conformation is lowest energy).

  • Electronic Nature: Saturated ether. The oxygen lone pairs are sterically available for H-bonding but do not delocalize.

  • Medicinal Utility:

    • Phenyl Bioisostere: Replacing a phenyl ring with THP typically reduces LogP by 1.0–2.0 units, improving water solubility.

    • Solubility Enhancer: The ether oxygen acts as a Lewis base.

Comparative Data Table
FeatureFuran (Aromatic)Tetrahydropyran (THP)Tetrahydrofuran (THF)
Hybridization

(Planar)

(Chair)

(Envelope)
Aromaticity YesNoNo
H-Bond Acceptor Weak (lp delocalized)Moderate/StrongModerate
Metabolic Risk High (Epoxidation/Ring opening)Low (Stable ether)Low/Moderate

LogP (vs Phenyl)
~ -0.8~ -1.5 to -2.0~ -1.3
Solubility Impact ModerateHighHigh
Toxicity Alert Yes (Biotox/Carcinogenicity)NoNo

Metabolic Liability: The Furan Attrition Trap

The primary differentiator in drug development is the metabolic instability of the furan ring . While furan-containing drugs exist (e.g., Furosemide, Ranitidine), the scaffold is now considered a "structural alert" in early discovery due to mechanism-based toxicity.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the electron-rich furan ring.[1][2][3] This proceeds via two pathways:

  • Epoxidation: Formation of a reactive furan-2,3-epoxide.

  • Ring Opening: Rapid rearrangement to cis-2-butene-1,4-dial (BDA) .

BDA is a potent electrophile that alkylates proteins (cysteine/lysine residues) and DNA, leading to hepatotoxicity and potential carcinogenicity.

Pathway Visualization (DOT)

FuranBioactivation Furan Furan Scaffold (Drug Candidate) CYP CYP450 Oxidation (CYP2E1) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide O-insertion BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening GSH GSH Conjugate (Detoxification) BDA->GSH Glutathione S-Transferase (Rescue) Adduct Protein/DNA Adduct (Hepatotoxicity) BDA->Adduct Nucleophilic Attack (Toxicity)

Figure 1: Mechanism of furan bioactivation leading to toxic metabolites (cis-2-butene-1,4-dial).

Experimental Protocol: Reactive Metabolite Trapping

To justify retaining a furan scaffold in a lead series, you must prove it does not form significant reactive metabolites. Standard microsomal stability assays are insufficient because BDA may not change the parent depletion rate significantly but will covalently bind to the enzyme.

Protocol: Glutathione (GSH) Trapping Assay

Objective

Detect the formation of reactive electrophiles (like BDA) by trapping them with glutathione and analyzing via LC-MS/MS.

Reagents
  • Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Test Compound (Furan analog) (10 µM).

  • Glutathione (GSH) (5 mM) or N-Acetyl Cysteine (NAC).

  • NADPH Regenerating System.

  • Quenching Solution: Acetonitrile with internal standard.

Workflow
  • Pre-incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Incubation: Incubate for 30–60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Scan Mode: Neutral Loss Scan (loss of 129 Da for GSH adducts) or Predictive MRM for [Parent + GSH + O - 2H] adducts.

Interpretation
  • Positive Result: Detection of GSH-adduct mass (Parent + 307 Da) indicates reactive metabolite formation.

  • Decision: If GSH adducts are observed, the furan series should be deprioritized or substituted with a bioisostere (e.g., oxazole, thiophene, or THP).

The THP Solution: Bioisosteric Replacement[10]

Tetrahydropyran (THP) is the standard "rescue" scaffold when a phenyl ring causes solubility issues or when a furan ring causes toxicity.

Physicochemical Optimization

Replacing a terminal phenyl ring with 4-THP typically results in:

  • LogP Reduction: Decreases lipophilicity by ~1.5 units.

  • Solubility: Increases aqueous solubility due to lower LogP and the ether oxygen's ability to accept hydrogen bonds from water.

  • Metabolic Stability: The THP ring is generally stable. Oxidation, if it occurs, happens at the

    
    -carbon (forming a lactone) but does not ring-open to toxic dialdehydes.
    
Case Study: Gilteritinib (Xospata)

In the development of FLT3 inhibitors for AML, high lipophilicity was a liability.

  • Strategy: Incorporation of a 4-amino-tetrahydropyran moiety.

  • Result: The THP ring provided the necessary steric bulk to fill the binding pocket (mimicking a cyclohexyl/phenyl group) while the ether oxygen reduced LogD, improving oral bioavailability and reducing clearance compared to carbocyclic analogs.

Workflow: Scaffolding Decision Tree

Use this logic flow to select between Furan and Pyran/THP during Lead Optimization.

DecisionTree Start Lead Optimization: Scaffold Selection Requirement Is Aromaticity/Planarity Required for Binding? Start->Requirement Yes Yes Requirement->Yes No No Requirement->No FuranSelect Select Furan Yes->FuranSelect ToxCheck Run GSH Trapping Assay FuranSelect->ToxCheck Safe No Adducts: Proceed with Caution ToxCheck->Safe Negative Unsafe Adducts Detected: Switch to Oxazole/Thiophene ToxCheck->Unsafe Positive THPSelect Select Tetrahydropyran (THP) No->THPSelect PropCheck Check LogD & Solubility THPSelect->PropCheck Optimize Optimize Substituents (4-position) PropCheck->Optimize

Figure 2: Decision matrix for selecting oxygen heterocycles based on binding requirements and toxicity risks.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.
  • Mori, M., et al. (2017). "Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia." Investigational New Drugs. Link

  • Pillai, Z., et al. (2006). "Furan-based compounds as potential drug candidates: A review of toxicity and efficacy." Expert Opinion on Drug Metabolism & Toxicology.

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Bioactivation Evaluation of Furan-Based Compounds

This guide provides a technical comparison of evaluation methodologies for the cross-reactivity and bioactivation potential of furan-based pharmacophores. It is designed for medicinal chemists and toxicologists navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of evaluation methodologies for the cross-reactivity and bioactivation potential of furan-based pharmacophores. It is designed for medicinal chemists and toxicologists navigating the "Furan Paradox"—the balance between a furan's favorable physicochemical properties and its potential for metabolic toxicity.

Executive Summary: The Furan Structural Alert

Furan moieties are valuable bioisosteres in drug design, often improving solubility and hydrogen bonding compared to phenyl rings (e.g., Ranitidine , Furosemide ). However, the furan ring is a structural alert. Its metabolic oxidation by Cytochrome P450 (specifically CYP2E1 ) can open the ring to form cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dialdehyde.[1][2]

"Cross-reactivity" in this context refers to the chemical cross-reactivity of these reactive metabolites with cellular nucleophiles (proteins, DNA, glutathione), leading to:

  • Direct Cytotoxicity: Covalent binding to essential enzymes.

  • Immunotoxicity: Haptenization of proteins triggering idiosyncratic hypersensitivity.

This guide compares the three primary methodologies for evaluating this risk: Standard Glutathione (GSH) Trapping , Targeted Semicarbazide (SCZ) Trapping , and In Silico Modeling .

Mechanistic Grounding: The Bioactivation Pathway

To evaluate cross-reactivity, one must understand the specific mechanism of furan ring opening. Unlike simple epoxidation, furan bioactivation involves the formation of an unstable epoxide or radical cation that rapidly rearranges into BDA.

Pathway Visualization

FuranBioactivation Furan Furan-Drug (Parent) CYP CYP450 (2E1) Oxidation Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (BDA - Reactive) Epoxide->BDA Ring Opening GSH GSH Adducts (Soft Nucleophile Trap) BDA->GSH + Glutathione (Physiological) Protein Protein Cross-linking (Lysine/Cysteine) BDA->Protein Toxicity Mechanism SCZ Bis-Semicarbazone (Hard Nucleophile Trap) BDA->SCZ + Semicarbazide (Assay Specific)

Figure 1: The metabolic bifurcation of furan compounds. The reactive intermediate BDA can either be detoxified by GSH, cause toxicity via protein binding, or be detected via specific trapping agents like Semicarbazide.[3]

Comparative Methodology: Trapping Agents & Assays[4]

Effective evaluation requires selecting the right "trap" for the reactive metabolite. While GSH is the industry standard, it often underestimates furan toxicity because BDA is a "hard" electrophile (aldehyde) that reacts reversibly with "soft" thiols (GSH).

Table 1: Performance Comparison of Evaluation Methods
FeatureMethod A: Glutathione (GSH) Trapping Method B: Semicarbazide (SCZ) Trapping Method C: In Silico (QM/DFT)
Target Species Soft Electrophiles (Epoxides, Quinones).Hard Electrophiles (Aldehydes, BDA).Electronic density & Transition states.
Sensitivity for Furan Moderate. BDA-GSH adducts can be unstable or form pyrrole derivatives that are hard to detect.High. Forms stable bis-semicarbazones specific to the dialdehyde.High. Can predict activation energy barriers.
Physiological Relevance High. Mimics in vivo detoxification.Low. SCZ is a chemical tool, not a biological one.N/A
Detection Method LC-MS/MS (Neutral Loss 129 Da).[4]LC-MS/MS (Specific Mass Shift).Computational (Software).
False Negatives Common for furans if BDA cyclizes before GSH attack.Rare for furans; captures the specific ring-opening product.Dependent on model quality.

Detailed Experimental Protocols

Protocol A: Semicarbazide Trapping (The "Hard" Trap)

Best for confirming furan ring opening and BDA formation.

Reagents:

  • Test Compound (10 mM in DMSO).

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Semicarbazide (SCZ) stock (100 mM in phosphate buffer).

  • NADPH Regenerating System.

Workflow:

  • Pre-incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and Semicarbazide (5 mM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Expert Insight: We use a high concentration of SCZ (5 mM) to outcompete internal protein binding sites.

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 30–60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Inject into LC-MS/MS.

    • Detection: Look for the Bis-semicarbazone adduct .[5][6]

    • Mass Shift:

      
      .
      
    • Note: Since furan adds an oxygen (+16) and opens, and SCZ condenses with ketones/aldehydes, the mass calculation must account for the specific BDA structure.

Protocol B: Glutathione Trapping (The "Soft" Trap)

Best for assessing physiological detoxification potential.

Workflow:

  • Incubation: Similar to above, but replace Semicarbazide with GSH (5 mM) .

  • Analysis:

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of pyroglutamic acid loss from GSH adducts).[4]

    • Target: Look for Mono-GSH (M+O+GSH) or Bis-GSH adducts.[6]

    • Causality Check: If you see GSH adducts but no toxicity in cells, the detoxification pathway is likely efficient.

Data Interpretation & Decision Logic

When evaluating a new furan-based candidate, use this logic flow to interpret cross-reactivity data.

DecisionTree Start New Furan Lead InSilico In Silico Screen (Metabolic Stability) Start->InSilico GSH_Assay GSH Trapping Assay InSilico->GSH_Assay Pass SCZ_Assay Semicarbazide Assay GSH_Assay->SCZ_Assay Ambiguous/Low Adducts but High Turnover Result_Safe Low Risk (Proceed) GSH_Assay->Result_Safe No Adducts SCZ_Assay->Result_Safe No Ring Opening Result_Risk High Risk (Redesign/Discard) SCZ_Assay->Result_Risk Bis-SCZ Adduct Found (BDA Confirmed)

Figure 2: Decision matrix for furan safety evaluation. Note that a negative GSH result is not definitive proof of safety due to the "hard" nature of BDA; SCZ trapping serves as the critical validator.

Case Study Evidence
  • Furosemide: Known to form protein adducts in the liver. GSH trapping reveals adducts, but SCZ trapping definitively identifies the ring-opened dialdehyde responsible for the toxicity [1].

  • Ranitidine: Despite containing a furan ring, it does not undergo significant bioactivation to BDA in vivo, illustrating that substituent electronics (e.g., electron-withdrawing groups) can suppress the ring-opening potential [2].

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995).[5] Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. Chemical Research in Toxicology. Available at: [Link]

  • Gates, L. A., et al. (2012).[4] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Chemical Research in Toxicology. Available at: [Link]

  • Miller, G. P., et al. (2022). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Available at: [Link]

  • Eurofins Discovery. (n.d.). Reactive Metabolite (Glutathione Trapping) Assays. Available at: [Link]

Sources

Safety & Regulatory Compliance

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